Ertapenem disodium
Description
A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery.
See also: Ertapenem (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVRATCHVMUJHM-SHZCTIMHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153832-38-3, 153773-82-1 | |
| Record name | Ertapenem disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertapenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 153832-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERTAPENEM DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5HEA33D9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Ertapenem disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertapenem disodium is a synthetic, long-acting, parenteral carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound. Detailed experimental protocols and data are presented to support research and development activities.
Chemical Structure and Physicochemical Properties
Ertapenem is a 1-β methyl-carbapenem, structurally related to other beta-lactam antibiotics.[2] The presence of the 1-β methyl group confers stability against hydrolysis by most β-lactamases. The disodium salt form enhances its solubility and stability for pharmaceutical formulation.
Chemical Structure
The chemical structure of this compound is provided below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃Na₂O₇S | [3] |
| Molecular Weight | 519.48 g/mol | [1] |
| IUPAC Name | disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [3] |
| CAS Number | 153832-38-3 | [1] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 230-234°C (decomposes) | [4] |
| Solubility | Soluble in water and DMSO. | [5] |
| pKa | Data not readily available in searched literature. | |
| LogP | -1.5 |
Mechanism of Action
Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] This action is mediated through its binding to essential penicillin-binding proteins (PBPs).[3][6] The binding of Ertapenem to these enzymes inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3][6] Ertapenem has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in Escherichia coli, with a preferential binding to PBPs 2 and 3.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Ertapenem.
Caption: Mechanism of action of Ertapenem.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This protocol is a composite based on several validated methods for the analysis of this compound.[4][7][8][9]
Objective: To determine the purity of this compound and assess its stability under various conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to a suitable value (e.g., 2.9 or 6.5) with orthophosphoric acid or sodium hydroxide.[8][9]
-
Prepare the mobile phase by mixing the phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) in a specified ratio (e.g., 85:15 v/v or 25:50:25 v/v/v with water).[9]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh the this compound sample and prepare a solution of known concentration in the mobile phase.
-
For stability studies, subject the this compound solution to the desired stress conditions (e.g., heat, acid, base, oxidation). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: Isocratic elution at a flow rate of approximately 1.0 - 1.5 mL/min.[8][9]
-
Injection Volume: 20 µL.[9]
-
Detection: UV detection at 295 nm or 298 nm.[9]
-
Column Temperature: Ambient or controlled at 25°C.[8]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Experimental Workflow Diagram
Caption: HPLC analysis workflow for Ertapenem.
Stability Profile
This compound is known to be unstable at room temperature, and its stability is dependent on the concentration, temperature, and the diluent used.[4]
| Condition | Concentration | Diluent | Stability | Reference |
| Room Temperature (25°C) | 100 mg/mL | 0.9% NaCl | Approximately 30 minutes | [10] |
| Refrigerated (4°C) | 100 mg/mL | 0.9% NaCl | Stable for 24 hours | [10] |
| Frozen (-20°C) | 100 mg/mL | 0.9% NaCl | Stable for 14 days, then for 3-5 hours after thawing | [10] |
| Room Temperature (25°C) | 10 & 20 mg/mL | 0.9% NaCl | Stable for 24 hours | |
| Refrigerated (4°C) | 10 mg/mL | 0.9% NaCl | Stable for 10 days | |
| Room Temperature (25°C) | 10 & 20 mg/mL | 5% Dextrose | Unstable |
Conclusion
This technical guide provides a comprehensive summary of the chemical structure, properties, and analytical methods for this compound. The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The provided diagrams offer a clear visualization of the molecule's structure, its mechanism of action, and a typical analytical workflow. The tabulated data allows for quick reference to its key physicochemical and stability characteristics. Further research into the development of more stable formulations and a deeper understanding of its resistance mechanisms will continue to be important areas of investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 4. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 5. Ertapenem - Wikipedia [en.wikipedia.org]
- 6. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. jst.org.in [jst.org.in]
- 9. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertapenem Sodium: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem sodium, a synthetic 1-β methyl-carbapenem antibiotic, represents a significant advancement in the treatment of moderate to severe infections. Marketed by Merck under the trade name Invanz®, it was approved for use by the US Food and Drug Administration (FDA) in November 2001 and by the European Medicines Agency in April 2002.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical applications of Ertapenem sodium.
Discovery and Development
Ertapenem was developed by researchers at Merck Research Laboratories.[2] The goal was to create a carbapenem with a broad spectrum of activity against common community-acquired and mixed aerobic/anaerobic pathogens, but with a longer half-life to allow for once-daily dosing, a significant advantage over other carbapenems like imipenem and meropenem.[2] The key structural modifications that differentiate Ertapenem include a 1-β methyl group, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), and a meta-substituted benzoic acid side chain that contributes to its high protein binding and extended half-life.[2]
Chemical Synthesis of Ertapenem Sodium
The synthesis of Ertapenem sodium is a multi-step process that involves the preparation of a protected carbapenem core and a specific side chain, followed by their coupling and subsequent deprotection.
Synthesis of the Ertapenem Side Chain
A common starting material for the side chain synthesis is trans-4-hydroxy-L-proline.[3] A detailed experimental protocol for a key intermediate is as follows:
Protocol: Synthesis of N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline [3]
-
Reaction Setup: To a solution of trans-4-hydroxy-L-proline in water, add an appropriate base (e.g., sodium hydroxide) at room temperature to achieve a pH of 9-10.
-
Phosphorylation: While maintaining the alkaline pH, add diisopropyl phosphite and a phase transfer catalyst.
-
Oxidation: Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide to the reaction mixture.
-
Work-up: After the reaction is complete, acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.
-
Isolation: Concentrate the organic extracts to obtain the N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline intermediate.
Coupling and Deprotection
The final steps in the synthesis of Ertapenem involve the coupling of the activated carbapenem core with the synthesized side chain, followed by the removal of protecting groups.
Protocol: Coupling and Hydrogenolysis [4]
-
Coupling Reaction: The protected carbapenem enol phosphate is reacted with the thiol-containing side chain in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (TMG) in a suitable solvent like N,N-dimethylformamide (DMF) at low temperatures (-20 to -40 °C).[4][5]
-
Deprotection (Hydrogenolysis): The resulting protected Ertapenem is then subjected to hydrogenolysis to remove the protecting groups (e.g., p-nitrobenzyl esters). This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is often performed in a mixture of solvents such as tetrahydrofuran (THF) and water, with the addition of sodium bicarbonate to maintain a basic pH and protect the final product.[4]
-
Purification and Isolation: The final product, Ertapenem sodium, is purified from the reaction mixture. This can involve extraction, chromatography, and crystallization to yield the final active pharmaceutical ingredient.
Mechanism of Action
Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] This is achieved through the covalent binding of the drug to essential penicillin-binding proteins (PBPs).[6] The β-lactam ring of Ertapenem acylates the active site of these enzymes, rendering them inactive. In Escherichia coli, Ertapenem has a strong affinity for PBPs 2 and 3.[6] The inhibition of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Antibacterial Spectrum
Ertapenem has a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is particularly effective against Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs). However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter species.
| Bacterial Species | MIC90 (μg/mL) |
| Escherichia coli | ≤0.5 |
| Klebsiella pneumoniae | ≤0.5 |
| Proteus mirabilis | ≤1 |
| Haemophilus influenzae | ≤1 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤1 |
| Bacteroides fragilis | 0.5 |
| Pseudomonas aeruginosa | >16 |
| Acinetobacter baumannii | >16 |
Data compiled from multiple sources.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Microdilution Method
-
Preparation of Ertapenem dilutions: A serial two-fold dilution of Ertapenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading the results: The MIC is determined as the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.
Time-Kill Curve Analysis
Protocol: Time-Kill Assay
-
Preparation of cultures: Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Addition of Ertapenem: Ertapenem is added to the cultures at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Sampling and plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates.
-
Incubation and colony counting: The plates are incubated for 18-24 hours at 35°C, and the number of viable colonies is counted.
-
Data analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Clinical Efficacy
Ertapenem has demonstrated efficacy in a variety of serious bacterial infections in numerous clinical trials.
| Infection Type | Comparator | Clinical Cure Rate (Ertapenem) | Clinical Cure Rate (Comparator) | Reference |
| Complicated Intra-abdominal Infections | Piperacillin/Tazobactam | 83.6% | 80.4% | [8] |
| Complicated Skin and Skin Structure Infections | Piperacillin/Tazobactam | 80.6% | 80.9% | [9] |
| Community-Acquired Pneumonia | Ceftriaxone | 92.3% | 91.0% | [4] |
| Complicated Urinary Tract Infections | Ceftriaxone | 89.5% (microbiological response) | 91.1% (microbiological response) | [10] |
Conclusion
Ertapenem sodium is a valuable therapeutic agent with a well-defined mechanism of action and a favorable pharmacokinetic profile that allows for once-daily dosing. Its robust synthesis process and demonstrated clinical efficacy in treating a range of serious bacterial infections underscore its importance in the current antimicrobial armamentarium. This guide has provided a detailed overview of the key technical aspects of Ertapenem, from its discovery and synthesis to its clinical application, to support the work of researchers and drug development professionals in the field of infectious diseases.
References
- 1. Ertapenem-Induced Neurotoxicity: A Literature Review of Clinical Characteristics and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. A study evaluating the efficacy, safety, and tolerability of ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Efficacy of ertapenem against methicillin-susceptible Staphylococcus aureus in complicated skin/skin structure infections: results of a double-blind clinical trial versus piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of complicated urinary tract infection in adults: combined analysis of two randomized, double-blind, multicentre trials comparing ertapenem and ceftriaxone followed by appropriate oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertapenem Disodium: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of activity of ertapenem disodium. Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] This document details its mechanism of action, in vitro activity through extensive quantitative data, standardized experimental protocols for susceptibility testing, and key resistance mechanisms.
Mechanism of Action
Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is initiated by the binding of ertapenem to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3][4][5] In Escherichia coli, ertapenem demonstrates a high affinity for PBPs 2 and 3.[5] By inactivating these proteins, ertapenem disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]
In Vitro Antibacterial Spectrum
Ertapenem demonstrates potent in vitro activity against a wide range of common bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically MIC90 (the concentration at which 90% of isolates are inhibited), for various Gram-positive, Gram-negative, and anaerobic bacteria.
Gram-Positive Aerobes
Ertapenem is active against methicillin-susceptible staphylococci and various streptococcal species.[6]
| Organism | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus (methicillin-susceptible) | ≤1 | [6] |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤1 | [6] |
| Coagulase-negative staphylococci (methicillin-susceptible) | ≤1 | [6] |
| Beta-hemolytic streptococci | ≤1 | [6] |
Gram-Negative Aerobes
Ertapenem is highly active against the Enterobacteriaceae family, including strains that produce extended-spectrum β-lactamases (ESBLs).[6][7] However, it has limited activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.[6][8]
| Organism | MIC90 (mg/L) | Reference(s) |
| Escherichia coli | ≤0.5 | [6] |
| Klebsiella pneumoniae | ≤0.5 | [6] |
| Enterobacteriaceae (overall) | ≤0.5 | [6] |
| Haemophilus influenzae | ≤0.06 | [6] |
| Moraxella catarrhalis | ≤0.06 | [6] |
| Neisseria gonorrhoeae | ≤0.06 | [6] |
| Pseudomonas aeruginosa | ≥16 | [6] |
| Acinetobacter spp. | ≥16 | [6] |
Anaerobic Bacteria
Ertapenem exhibits excellent activity against a broad range of anaerobic bacteria.[8][9]
| Organism | MIC90 (mg/L) | Reference(s) |
| Bacteroides fragilis | 0.5 | [6] |
| Clostridium spp. | 2 | [6] |
| Anaerobic isolates (respiratory tract) | 0.12 | [8] |
| Anaerobic isolates (other sites) | 0.75 | [8] |
Experimental Protocols for Susceptibility Testing
The determination of ertapenem's in vitro activity is standardized by the Clinical and Laboratory Standards Institute (CLSI). The primary methods are broth dilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).
Broth Dilution Method (for Aerobic Bacteria) - Based on CLSI Document M07
The broth dilution method is a common technique for determining the MIC of an antimicrobial agent against aerobic bacteria.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each test well.
-
Antimicrobial Agent Preparation: A series of twofold dilutions of ertapenem are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared bacterial suspension is inoculated into the wells of a microdilution tray containing the various concentrations of ertapenem.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.
Agar Dilution Method (for Anaerobic Bacteria) - Based on CLSI Document M11
For anaerobic bacteria, the agar dilution method is a reference standard.[10][11][12][13][14]
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. A series of agar plates are made, each containing a different concentration of ertapenem.
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration that will deliver 10^5 CFU per spot.
-
Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated at 35°C to 37°C for 42 to 48 hours in an anaerobic environment.
-
Reading Results: The MIC is the lowest concentration of ertapenem that inhibits visible growth on the agar.
Mechanisms of Resistance
Bacterial resistance to ertapenem can emerge through several mechanisms, often in combination.[2]
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, can hydrolyze the β-lactam ring of ertapenem, rendering it inactive.[2]
-
Altered Target Sites: Mutations in the penicillin-binding proteins (PBPs) can reduce the binding affinity of ertapenem, thereby decreasing its efficacy.[2]
-
Reduced Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porins (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) can restrict the entry of ertapenem into the periplasmic space where the PBPs are located.[15][16][17][18]
-
Efflux Pumps: The overexpression of efflux pumps can actively transport ertapenem out of the bacterial cell, preventing it from reaching its target PBPs.[2][19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ertapenem - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of ertapenem against anaerobes isolated from the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. img.antpedia.com [img.antpedia.com]
- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 14. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
Navigating the Preclinical Landscape of Ertapenem: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic with a long half-life, allowing for once-daily dosing in clinical practice.[1] Its efficacy is primarily linked to the time that unbound drug concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of ertapenem in preclinical models is crucial for predicting its clinical success, optimizing dosing regimens, and exploring its utility against challenging pathogens, including those producing extended-spectrum β-lactamases (ESBLs).[3][4] This in-depth technical guide synthesizes key preclinical data, offering a comprehensive resource for researchers in the field of antimicrobial drug development.
Pharmacokinetics of Ertapenem in Preclinical Models
The pharmacokinetic profile of ertapenem has been characterized in various preclinical models, primarily in rodents. These studies are essential for establishing dose-exposure relationships and for designing pharmacodynamic experiments that mimic human drug exposure profiles.
Experimental Protocols for Pharmacokinetic Studies
A fundamental aspect of preclinical PK assessment involves the meticulous design and execution of animal studies. Below are representative protocols for determining ertapenem's pharmacokinetic parameters in mice and rats.
Mouse Pharmacokinetic Protocol:
-
Animal Model: Specific-pathogen-free female ICR mice (or other relevant strains) weighing approximately 25 g are commonly used.[5]
-
Drug Administration: Ertapenem is typically administered as a single subcutaneous injection in a volume of 0.2 ml. Doses can range from 10 to 100 mg/kg to establish linearity.[6]
-
Sample Collection: Blood samples are collected via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.[5] Serum is separated by centrifugation and stored at -80°C until analysis.[5]
-
Analytical Method: Ertapenem concentrations in serum are quantified using a validated high-performance liquid chromatography (HPLC) assay.[7]
-
Pharmacokinetic Analysis: The serum concentration-time data are analyzed using a one-compartment model to determine key pharmacokinetic parameters.[2]
Rat Pharmacokinetic Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats of varying age groups (e.g., 21-day-old, 10-week-old, and 7-month-old) can be used to assess the influence of age on pharmacokinetics.[8]
-
Drug Administration: A single intravenous dose of ertapenem is administered. For example, a radiolabeled dose of 60 mg/kg has been used in Sprague-Dawley rats.[9]
-
Sample Collection: Blood and urine are collected over a specified period to determine the routes of elimination.
-
Analytical Method: Drug concentrations are measured using methods like HPLC or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: A population pharmacokinetic model, often using software like NONMEM, is employed to describe the data, typically with a one-compartment model with zero-order input and first-order elimination.[8]
Experimental Workflow for Preclinical Pharmacokinetic Studies
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of ertapenem observed in preclinical models.
Table 1: Pharmacokinetic Parameters of Ertapenem in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Protein Binding | ~95% | ICR Mice | N/A | [5] |
| Half-life (t½) | Linear over doses | ICR Mice | 10, 40, 100 mg/kg SC | [2] |
Table 2: Pharmacokinetic Parameters of Ertapenem in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Model | One-compartment | Juvenile and Old Rats | IV | [8] |
| Central Volume (Vc) | Increases with age | Juvenile and Old Rats | IV | [8] |
| Clearance (CL) | Dependent on age and weight | Juvenile and Old Rats | IV | [8] |
| Unchanged Drug in Urine | 17% of dose | Sprague-Dawley Rats | 60 mg/kg IV | [9] |
| Metabolites in Urine | β-lactam ring-opened: 31.9% Amide hydrolysis: 20% | Sprague-Dawley Rats | 60 mg/kg IV | [9] |
Pharmacodynamics of Ertapenem in Preclinical Models
The primary pharmacodynamic index for carbapenems, including ertapenem, is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[2][3] Preclinical infection models are instrumental in defining the magnitude of this parameter required for various levels of antibacterial effect.
Experimental Protocols for Pharmacodynamic Studies
The neutropenic murine thigh infection model is a widely used and well-characterized model for evaluating the in vivo efficacy of antibiotics.
Neutropenic Murine Thigh Infection Model Protocol:
-
Animal Model and Neutropenia Induction: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10] This is typically done with two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10]
-
Infection: A bacterial suspension of the test organism (e.g., S. pneumoniae, E. coli, K. pneumoniae) is injected into the thigh muscles of the mice.[2][5] The inoculum is typically around 105 to 106 CFU per thigh.[5]
-
Treatment: Ertapenem treatment is initiated at a specified time post-infection (e.g., 2 hours).[2][5] Various dosing regimens (dose and frequency) are administered to achieve a range of %fT>MIC exposures.[2]
-
Outcome Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are harvested.[5] The thighs are homogenized, and the bacterial load (CFU/thigh) is determined by plating serial dilutions.[5] The change in bacterial density from pre-treatment controls is calculated.[2]
-
Pharmacodynamic Analysis: The relationship between the %fT>MIC and the change in bacterial density is analyzed using a sigmoid Emax model to determine the PD targets for bacteriostatic and bactericidal activity.[5]
Experimental Workflow for Murine Thigh Infection Model
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic targets for ertapenem against various pathogens in the neutropenic murine thigh infection model.
Table 3: Pharmacodynamic Targets of Ertapenem in the Murine Thigh Infection Model
| Pathogen | PD Target (%fT>MIC) for Bacteriostatic Effect | PD Target (%fT>MIC) for 80% Maximal Effect (ED80) | Reference |
| Escherichia coli | 19% (range: 2-38%) | 33% (range: 13-65%) | [2][3] |
| Klebsiella pneumoniae | 19% (range: 2-38%) | 33% (range: 13-65%) | [2][3] |
| Streptococcus pneumoniae | N/A | Substantial bactericidal activity at MICs ≤2 mg/L | [5] |
Note: For S. pneumoniae, the study focused on bactericidal activity and survival rather than defining a specific bacteriostatic target.
Mechanism of Action
Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] This process involves the covalent binding of the drug to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[11][13] In Escherichia coli, ertapenem has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a particular preference for PBPs 2 and 3.[14] The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis.[11] A key feature of ertapenem is its stability against hydrolysis by a wide range of β-lactamases, including penicillinases, cephalosporinases, and ESBLs.[14]
Mechanism of Action Signaling Pathway
Conclusion
Preclinical models are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of ertapenem. The data generated from these studies, particularly the murine thigh infection model, have been pivotal in establishing the %fT>MIC as the key driver of efficacy and in defining the magnitude of this exposure target for various pathogens. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals working with ertapenem and other carbapenems. A thorough understanding of these preclinical principles is essential for the rational design of future studies aimed at optimizing the use of this important antibiotic and combating the growing threat of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic profile of ertapenem against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetics of ertapenem in juvenile and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative disposition of [14C]ertapenem, a novel carbapenem antibiotic, in rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Ertapenem: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Ertapenem's Stability Against Beta-Lactamases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its molecular structure, characterized by a 1-β-methyl group, confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I), allowing for once-daily dosing without the need for a DHP-I inhibitor.[3] A critical aspect of ertapenem's efficacy is its stability against beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics. This guide provides a comprehensive technical overview of ertapenem's stability against the major classes of beta-lactamases, detailing available quantitative data, experimental protocols for stability assessment, and the mechanisms of interaction.
Chemical Structure of Ertapenem
Ertapenem is a 1-β methyl-carbapenem. Its structure is notable for the presence of a C-2 side chain that includes a meta-substituted benzoic acid, which contributes to its high protein binding and long plasma half-life.

Beta-Lactamase Classification
Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The most widely accepted classification system is the Ambler classification, which divides these enzymes into four molecular classes based on their amino acid sequences.[6]
-
Class A: Serine-beta-lactamases that include common plasmid-mediated enzymes like TEM and SHV, as well as extended-spectrum beta-lactamases (ESBLs) and the clinically significant Klebsiella pneumoniae carbapenemases (KPCs).
-
Class B: Metallo-beta-lactamases (MBLs) that require zinc ions for their activity. This class includes enzymes such as NDM, VIM, and IMP, which can hydrolyze a broad range of beta-lactams, including carbapenems.
-
Class C: Cephalosporinases (AmpC) that are typically chromosomally encoded and inducible, although plasmid-mediated versions exist. They are resistant to inhibition by classical beta-lactamase inhibitors.
-
Class D: Oxacillinases (OXA) that are serine-beta-lactamases with a high degree of diversity. Some variants, like OXA-48, have significant carbapenem-hydrolyzing activity.
Ertapenem Stability and Interaction with Beta-Lactamases
Ertapenem generally exhibits good stability against many common beta-lactamases, particularly ESBLs and AmpC enzymes. However, its stability is compromised by carbapenemases, especially the metallo-beta-lactamases.
Class A Beta-Lactamases
Ertapenem is highly stable to hydrolysis by most Class A beta-lactamases, including common ESBLs such as TEM and SHV variants.[7][8] However, its stability is significantly reduced against Class A carbapenemases like KPC enzymes. Ertapenem is more readily hydrolyzed by KPC enzymes compared to other carbapenems like imipenem and meropenem.[9] This property has been exploited in "double-carbapenem therapy," where ertapenem is used as a sacrificial substrate to saturate the KPC enzyme, allowing a second carbapenem to exert its antibacterial effect.[9]
The mechanism of hydrolysis by serine-beta-lactamases involves a two-step process: acylation and deacylation.[10] For carbapenems, the deacylation step is often the rate-limiting step.[11] In KPC-2, a significantly increased deacylation rate for carbapenems contributes to its efficient hydrolysis.[11][12]
Table 1: Quantitative Data for Ertapenem against Class A Beta-Lactamases
| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |
| KPC-2 | Carbapenemase | ND | ND | ND | >200 | 43.82 | [13] |
| KPC-71 | Carbapenemase | ND | ND | ND | ND | ND | [14] |
| SME-1 | Carbapenemase | ND | ND | ND | ND | ND | [7][8] |
ND: Not Determined in the cited sources.
Class B Metallo-Beta-Lactamases (MBLs)
Ertapenem is not stable against hydrolysis by Class B MBLs such as NDM-1, VIM-2, and IMP-1.[1][7][8] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the beta-lactam ring. The mechanism of carbapenem hydrolysis by NDM-1 is distinct from that of penicillins and cephalosporins and involves the formation of a carbanionic intermediate.[5][15] The zinc ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring.
Table 2: Quantitative Data for Ertapenem against Class B Beta-Lactamases
| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |
| NDM-1 | MBL | ND | ND | ND | ND | ND | [12] |
| VIM-2 | MBL | ND | ND | ND | ND | ND | [12] |
| IMP-1 | MBL | ND | ND | ND | ND | ND | [7][8] |
ND: Not Determined in the cited sources.
Class C Beta-Lactamases (AmpC)
Ertapenem is generally stable against hydrolysis by AmpC beta-lactamases.[6][16] While AmpC enzymes can have a high affinity for carbapenems (low Km values), the rate of hydrolysis (kcat) is typically very low, resulting in low catalytic efficiency (kcat/Km).[17] In some studies, the hydrolysis of ertapenem by purified AmpC enzymes was not detectable, even though bacterial strains expressing these enzymes showed increased MICs, suggesting that other factors like porin loss may contribute to resistance.[1][18]
Table 3: Quantitative Data for Ertapenem against Class C Beta-Lactamases
| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |
| CMY-2 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |
| ACT-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |
| DHA-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |
| ACC-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |
| FOX-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |
ND: Not Determined in the cited sources. pAmpC: plasmid-mediated AmpC.
Class D Beta-Lactamases (OXA)
Ertapenem's stability against Class D beta-lactamases is variable and depends on the specific OXA variant. While many OXA enzymes are primarily oxacillinases, some have evolved to efficiently hydrolyze carbapenems. OXA-48 and its variants are clinically significant carbapenemases. OXA-48 preferentially hydrolyzes imipenem, but also demonstrates activity against ertapenem, albeit with a lower turnover rate (kcat ≤1 s⁻¹).[19] The mechanism of carbapenem hydrolysis by OXA-48 involves a serine-mediated acylation-deacylation pathway, with deacylation being the rate-limiting step.[2] Interestingly, for ertapenem, an alternative catalytic mechanism involving the formation of a lactone product has also been observed with OXA-48.[4]
Table 4: Quantitative Data for Ertapenem against Class D Beta-Lactamases
| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |
| OXA-48 | Carbapenemase | ≤1 | ND | ND | ND | ND | [19] |
ND: Not Determined in the cited sources.
Mechanisms of Ertapenem Interaction with Beta-Lactamases
The following diagrams illustrate the generalized mechanisms of ertapenem interaction with serine- and metallo-beta-lactamases.
References
- 1. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cantera.org [cantera.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Ertapenem (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of ertapenem (MK-0826) versus Enterobacteriaceae with potent beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Problem with Reaction Path Diagram [groups.google.com]
- 10. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tautomer-Specific Deacylation and Ω-Loop Flexibility Explain the Carbapenem-Hydrolyzing Broad-Spectrum Activity of the KPC-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of Inhibitory Action of Novel Non β-Lactam Inhibitor against Klebsiella pneumoniae Carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. toku-e.com [toku-e.com]
- 16. assaygenie.com [assaygenie.com]
- 17. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
Ertapenem Disodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, distinguished by its long half-life which allows for once-daily dosing. It is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Ertapenem functions by inhibiting bacterial cell wall synthesis, binding with high affinity to penicillin-binding proteins (PBPs), which are crucial for the final stages of cell wall assembly.[1] This action leads to the weakening of the cell wall, ultimately causing cell lysis and death.[1] A key feature of ertapenem is its stability against a broad spectrum of beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[1] This technical guide provides an in-depth overview of the molecular and physical properties of Ertapenem disodium, its mechanism of action, and relevant experimental protocols.
Molecular and Physical Properties
Ertapenem can exist in different forms, primarily as the free acid, the monosodium salt, and the disodium salt. It is crucial to distinguish between these forms as their molecular formulas and weights differ. The disodium salt is of particular interest in various research and pharmaceutical contexts.
Quantitative Data Summary
| Property | This compound | Ertapenem Sodium (Monosodium Salt) | Ertapenem (Acid Form) |
| Molecular Formula | C22H23N3O7S•2Na | C22H24N3NaO7S | C22H25N3O7S |
| Molecular Weight | 519.48 g/mol [1] | 497.50 g/mol [2][3][4] | 475.5 g/mol [5] |
| CAS Number | 153832-38-3[1] | 153773-82-1[2][3][4][6] | 153832-46-3[5] |
| Appearance | White to off-white hygroscopic, weakly crystalline powder. | Not explicitly stated, but likely similar to the disodium salt. | Solid.[5] |
| Solubility | Soluble in water and 0.9% sodium chloride solution.[7] | Soluble in water. | 0.286 g/L.[5] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ertapenem exerts its bactericidal effects by targeting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is composed of glycan chains cross-linked by peptides.[8] The final step of this cross-linking is catalyzed by enzymes known as penicillin-binding proteins (PBPs).[1][8]
Ertapenem, being a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBPs. By binding to the active site of these enzymes, ertapenem acylates them, rendering them inactive.[9] This inactivation prevents the formation of the peptide cross-links, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1][9] In Escherichia coli, ertapenem shows a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preferential binding to PBPs 2 and 3.[3]
Caption: Mechanism of action of Ertapenem leading to bacterial cell lysis.
Experimental Protocols
Synthesis of Ertapenem Sodium (General Overview)
A practical synthesis for the large-scale production of ertapenem sodium has been developed.[10][11] The process involves the following key steps:
-
Coupling Reaction: A thiol derivative, obtained from trans-4-hydroxy-L-proline, is reacted with the carbapenem nucleus (activated as an enol phosphate) at low temperatures.[10][11] 1,1,3,3-tetramethylguanidine is utilized as the base for this reaction.[10][11]
-
Deprotection: The p-nitrobenzyl (PNB) ester protecting group is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst.[10][11] The use of bicarbonate during this step is crucial as it protects the pyrrolidine amine as a sodium carbamate, which improves the reaction's performance and the product's stability.[10]
-
Purification and Crystallization: The aqueous product stream is purified and concentrated using ion-pairing extraction to remove the water-soluble 1,1,3,3-tetramethylguanidine.[10] Crystallization then yields the final ertapenem sodium product.[10]
RP-HPLC Method for the Estimation of Ertapenem
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of ertapenem in pharmaceutical formulations.[2]
-
Instrumentation: HPLC system with a UV detector (e.g., Shimadzu LC-20 ATVP with a PDA detector).[2]
-
Column: Kromasil C18 column (250 x 4.6 mm ID, 5 µm particle size).[2]
-
Mobile Phase: A mixture of 0.01M Potassium di-hydrogen phosphate, water, and acetonitrile in a 25:50:25 (v/v/v) ratio, degassed by sonication.[2]
-
Flow Rate: 1.5 ml/min.[2]
-
Detection Wavelength: 295 nm.[2]
-
Injection Volume: 20 µl.[2]
-
Run Time: 15 minutes.[2]
-
Standard Preparation: A stock solution of ertapenem is prepared by dissolving 10 mg of the drug in 10 ml of methanol. Working standard solutions are freshly prepared from this stock solution.[2]
This method has been shown to be precise, with a limit of detection of 20 µg/ml and a limit of quantification of 50 µg/ml.[2]
Caption: A typical experimental workflow for the HPLC analysis of Ertapenem.
Conclusion
This compound is a potent carbapenem antibiotic with a well-defined mechanism of action targeting bacterial cell wall synthesis. Understanding its molecular properties and having access to robust analytical methods are essential for its continued development and application in research and clinical settings. The information provided in this guide serves as a comprehensive resource for professionals in the field, offering key data and procedural insights into this important therapeutic agent.
References
- 1. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 2. jst.org.in [jst.org.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A new simple HPLC assay for the quantification of ertapenem in human plasma, lung tissue, and broncho-alveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. microbenotes.com [microbenotes.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Ertapenem Disodium Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ertapenem disodium solutions in common in vitro microbiological assays. The information is intended to ensure consistency and accuracy in experimental results.
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic belonging to the β-lactam class.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[2][3][4] In Escherichia coli, it demonstrates a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a particular preference for PBPs 2 and 3.[5] This binding prevents the cross-linking of peptidoglycan, leading to a weakening of the cell wall, and ultimately, cell lysis and death.[2] Ertapenem is stable against hydrolysis by a wide range of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[2][5]
Physicochemical Properties and Solubility
Ertapenem is supplied as a sterile, lyophilized powder. It is soluble in water and 0.9% sodium chloride solution, and practically insoluble in ethanol.[5][6] For research purposes, it can also be dissolved in dimethyl sulfoxide (DMSO).[7]
| Solvent | Solubility | Notes |
| Water | ≥52 mg/mL[8] | Recommended for most aqueous-based assays. |
| 0.9% Sodium Chloride | Soluble[5][6] | Suitable for assays requiring physiological salt concentrations. |
| DMSO | 100 mg/mL[7] | Can be used for preparing high-concentration stock solutions. |
| Ethanol | Insoluble[6][8] | Not a suitable solvent. |
Stability of Ertapenem Solutions
The stability of ertapenem in solution is dependent on the solvent, concentration, and storage temperature. Degradation is concentration-dependent, with higher concentrations degrading more rapidly.[9]
| Concentration | Solvent | Storage Temperature | Stability |
| 10 mg/mL & 20 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temp) | Stable for up to 6 hours.[10] |
| 10 mg/mL & 20 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | More stable than at 25°C.[1] |
| 100 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temp) | Stable for approximately 30 minutes to 1 hour.[11] |
| 100 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | Stable for 24-48 hours.[9][10] |
Note: Do not use diluents containing dextrose (α-D-glucose) as they can affect the stability of the solution.[6] Solutions should not be frozen, as this can lead to extreme variability.[1] Reconstituted solutions range from colorless to pale yellow; variations within this range do not impact the product's potency.[6]
Experimental Protocols
Preparation of Ertapenem Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted for various assays.
Materials:
-
This compound lyophilized powder
-
Sterile, deionized water or 0.9% Sodium Chloride Injection
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile conical tube, add the appropriate volume of sterile water or 0.9% NaCl to achieve a final concentration of 10 mg/mL.
-
Shake well to dissolve the powder completely.[6]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately or store at 4°C for short-term use (refer to the stability table). For longer-term experiments, it is advisable to prepare fresh solutions daily.
Experimental workflow for ertapenem solution preparation and use.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ertapenem against aerobic bacteria.[12]
Materials:
-
Ertapenem stock solution (10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., 0.9% NaCl)
-
Multichannel pipette
Procedure:
-
Prepare a working solution of ertapenem in CAMHB at twice the highest desired final concentration.
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the ertapenem working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
This assay determines the rate at which ertapenem kills a bacterial population over time.
Materials:
-
Ertapenem stock solution
-
Appropriate broth medium (e.g., CAMHB)
-
Log-phase bacterial culture
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, spreader, incubator)
Procedure:
-
Prepare flasks containing broth with various concentrations of ertapenem (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each ertapenem concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Ertapenem In Vitro Activity
The following table summarizes the MIC₅₀ and MIC₉₀ values of ertapenem against common bacterial pathogens.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.015 | 0.5 |
| Klebsiella pneumoniae | ≤0.015 | 0.5 |
| Enterobacter spp. | 0.12 | ≤4 |
| Haemophilus influenzae | N/A | 0.06 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | ≤0.015 |
| Streptococcus pneumoniae (penicillin-intermediate) | N/A | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | N/A | 2 |
| Staphylococcus aureus (oxacillin-susceptible) | ≤0.5 | ≤0.5 |
| Bacteroides fragilis | ≤0.5 | ≤0.5 |
Data compiled from multiple sources.[5][13]
Mechanism of Action and Bacterial Response
Ertapenem, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall by inhibiting PBPs. This damage to the peptidoglycan layer triggers a complex cell envelope stress response in bacteria. In many Gram-negative bacteria, this involves two-component signal transduction systems that sense cell wall damage and upregulate genes involved in cell wall repair and synthesis, contributing to antibiotic tolerance.
Bacterial response to ertapenem-induced cell wall stress.
References
- 1. Acute Thrombocytosis in a Patient Treated with Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are envelope stress responses essential for persistence to β-lactams in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ertapenem-Induced Neurotoxicity: A Literature Review of Clinical Characteristics and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cell wall damage response mediated by a sensor kinase/response regulator pair enables beta-lactam tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell envelope stress responses and the mechanism of antibiotic tolerance in Gram-negative pathogens | National Agricultural Library [nal.usda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 9. actascientific.com [actascientific.com]
- 10. Acute Thrombocytosis in a Patient Treated with Ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of three {beta}-lactams (ertapenem, meropenem and ampicillin) against intraphagocytic Listeria monocytogenes and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes and Protocols: Using Ertapenem Disodium in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertapenem disodium is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy and pharmacokinetic profile make it a valuable agent for studying antibacterial therapies in various preclinical animal models of infection. These application notes provide detailed protocols for utilizing Ertapenem in established murine and rat models of bacterial infection, including neutropenic thigh infection, intra-abdominal infection (sepsis), pneumonia, and urinary tract infection. The provided protocols and data are intended to guide researchers in designing and executing robust in vivo efficacy studies.
Mechanism of Action
Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Ertapenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents against specific bacterial pathogens in an immunocompromised host.
Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Cyclophosphamide
-
Test bacterium (e.g., Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae)
-
This compound
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Sterile syringes and needles
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.
-
Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day before infection. This regimen induces transient neutropenia.[3]
-
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture in sterile saline to achieve a final concentration of approximately 10^6 to 10^7 Colony Forming Units (CFU)/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Ertapenem Administration:
-
Two hours post-infection, begin Ertapenem treatment.
-
Administer Ertapenem subcutaneously (s.c.) at the desired dosage. A common regimen to simulate human pharmacokinetics is 50 mg/kg every 6 hours.[3]
-
The control group should receive a vehicle control (e.g., sterile saline) on the same schedule.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation (and other desired time points), euthanize a subset of mice from each group.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates overnight at 37°C and enumerate the CFUs to determine the bacterial load per thigh.
-
For survival studies, monitor the animals for a defined period (e.g., 4-7 days) and record mortality.
-
Rat Intra-Abdominal Infection Model (Cecal Ligation and Puncture - CLP)
The CLP model mimics polymicrobial sepsis originating from the gastrointestinal tract and is a gold standard for studying intra-abdominal infections.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
4-0 silk suture
-
22-gauge needle
-
This compound
-
Sterile 0.9% saline
-
Syringes and needles
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just below the ileocecal valve with a 4-0 silk suture, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum twice with a 22-gauge needle.[1]
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Administer fluid resuscitation (e.g., 5 mL subcutaneous saline) and analgesia post-surgery.[1]
-
-
Ertapenem Administration:
-
Treatment can be initiated at a specified time post-CLP (e.g., 1 hour).
-
Administer Ertapenem intraperitoneally (i.p.) or subcutaneously (s.c.). A single dose of 15 mg/kg has been shown to be effective.[4]
-
The control group should receive a vehicle control.
-
-
Efficacy Assessment:
-
Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality rates.
-
Bacterial Load: At a predetermined time point (e.g., 24 hours), euthanize a subset of animals. Collect peritoneal fluid and blood for quantitative culture to determine bacterial loads.
-
Histopathology: Collect tissue samples from relevant organs (e.g., liver, lung, kidney) for histopathological examination to assess organ damage.
-
Adhesion Scoring: At the end of the study, assess the formation of intra-abdominal adhesions.[5]
-
Murine Pneumonia Model
This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.
Materials:
-
Female ICR mice (6-8 weeks old)
-
Cyclophosphamide (for neutropenic model, if desired)
-
Test bacterium (e.g., Klebsiella pneumoniae)
-
This compound
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Intratracheal or intranasal administration device
Protocol:
-
Induction of Neutropenia (Optional):
-
If a neutropenic model is desired, follow the protocol described in the thigh infection model.
-
-
Bacterial Inoculum Preparation:
-
Culture K. pneumoniae overnight and dilute to the desired concentration (e.g., 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Instill a small volume (e.g., 50 µL) of the bacterial suspension into the lungs via intratracheal or intranasal administration.
-
-
Ertapenem Administration:
-
Begin Ertapenem treatment at a specified time post-infection (e.g., 2 hours).
-
Administer Ertapenem subcutaneously. A human-simulated regimen can be developed based on pharmacokinetic studies.[6]
-
The control group receives a vehicle.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, euthanize a subset of mice.
-
Aseptically remove the lungs and homogenize in sterile saline.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load in the lungs (CFU/g of lung tissue).
-
Monitor a separate cohort of animals for survival over a defined period.
-
Murine Urinary Tract Infection (UTI) Model
This model is suitable for studying the efficacy of antibiotics against uropathogens.
Materials:
-
Female Balb/c mice (6-8 weeks old)
-
Test bacterium (e.g., uropathogenic Escherichia coli - UPEC)
-
This compound
-
Sterile 0.9% saline
-
Anesthetic agent
-
Urethral catheter
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture UPEC overnight and resuspend in sterile saline to a concentration of approximately 10^8 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Insert a fine catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension into the bladder.[7]
-
-
Ertapenem Administration:
-
Begin Ertapenem treatment 24 hours post-infection.
-
Administer Ertapenem subcutaneously at the desired dosage.
-
The control group receives a vehicle.
-
-
Efficacy Assessment:
-
At specified time points (e.g., 48 and 72 hours post-treatment), euthanize a subset of mice.
-
Aseptically collect the bladder and kidneys.
-
Homogenize the tissues separately in sterile saline.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load in the bladder and kidneys (CFU/g of tissue).
-
Quantitative Data Summary
The following tables summarize the efficacy of Ertapenem in various animal models of bacterial infection.
Table 1: Efficacy of Ertapenem in the Neutropenic Mouse Thigh Infection Model
| Bacterial Strain | Ertapenem Dosage | Change in Bacterial Load (log10 CFU/thigh) at 24h | Survival Rate | Reference |
| Streptococcus pneumoniae | 50 mg/kg q6h | -0.22 to -4.4 | ~100% | [3] |
| Escherichia coli (ESBL-) | Varies | Dose-dependent reduction | Not reported | [8] |
| Escherichia coli (ESBL+) | Varies | Dose-dependent reduction | Not reported | [8] |
| Klebsiella pneumoniae (ESBL-) | Varies | Dose-dependent reduction | Not reported | [8] |
| Klebsiella pneumoniae (ESBL+) | Varies | Dose-dependent reduction | Not reported | [8] |
Table 2: Efficacy of Ertapenem in the Rat Intra-Abdominal Infection (CLP) Model
| Parameter | Saline Control | Ertapenem (15 mg/kg, single dose) | Ertapenem (15 mg/kg, daily) | Reference |
| Adhesion Score | High | Significantly reduced | Significantly reduced | [4][5] |
| Fibrosis Score | High | Significantly lower | Significantly lower | [4][5] |
| Survival Rate | Not reported | Not reported | Not reported | [4][5] |
Table 3: Efficacy of Ertapenem in the Murine Pneumonia Model
| Bacterial Strain | Ertapenem Regimen | Change in Bacterial Load (log10 CFU/lungs) at 24h | Reference |
| Klebsiella pneumoniae (CP-KP) | Human-simulated regimen | Stasis to ~0.5 log10 kill | [6] |
Table 4: Efficacy of Ertapenem in the Murine Urinary Tract Infection Model
| Bacterial Strain | Ertapenem Dosage | Outcome | Reference |
| Uropathogenic E. coli | Not specified in detail for Ertapenem in the provided search results. | Expected to reduce bacterial load in bladder and kidneys. | [7] |
Conclusion
This compound demonstrates significant efficacy in a variety of clinically relevant animal models of bacterial infection. The detailed protocols provided herein offer a foundation for researchers to conduct preclinical evaluations of Ertapenem and other antimicrobial agents. The quantitative data underscore its potent bactericidal activity against key pathogens. These models are invaluable tools in the drug development pipeline, enabling the assessment of pharmacokinetics, pharmacodynamics, and overall in vivo efficacy of novel antibacterial therapies.
References
- 1. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Ertapenem (MK-0826) against Clinical Bacterial Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. An evaluation of the effect of ertapenem in rats with sepsis created by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ertapenem
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ertapenem in bulk drug substance and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The protocol provides comprehensive details on instrumentation, reagents, chromatographic conditions, and sample preparation.
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic used for the treatment of various bacterial infections.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and stability of Ertapenem formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for an isocratic reversed-phase HPLC (RP-HPLC) method for the determination of Ertapenem.
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used. Specific examples include Kromasil C18 (250 x 4.6 mm, 5 µm) and Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[2][3]
-
Solvents: HPLC grade acetonitrile and methanol.
-
Buffers and Reagents: Potassium dihydrogen phosphate, orthophosphoric acid, and purified water (HPLC grade).
-
Reference Standard: Ertapenem working standard of known purity.
Chromatographic Conditions
The following table summarizes a validated set of chromatographic conditions for the quantification of Ertapenem. These conditions can be adapted and optimized based on the specific instrumentation and column used.
| Parameter | Condition |
| Mobile Phase | 0.01M Potassium dihydrogen phosphate:Water:Acetonitrile (25:50:25 v/v)[2] |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Detection Wavelength | 295 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient[2] |
| Run Time | 15 minutes[2] |
Alternative isocratic and gradient methods have also been reported, with variations in mobile phase composition and pH to achieve optimal separation from degradation products.[4][5]
Protocols
Preparation of Mobile Phase
-
Prepare a 0.01M solution of potassium dihydrogen phosphate.
-
Mix the potassium dihydrogen phosphate solution, water, and acetonitrile in the ratio of 25:50:25 (v/v/v).[2]
-
Degas the mobile phase using an ultrasonic bath for 30 minutes before use.[2]
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 10 mg of Ertapenem reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations within the desired linear range (e.g., 1 µg/mL to 5 µg/mL).[2]
Preparation of Sample Solutions (for Pharmaceutical Formulation)
-
Accurately weigh a quantity of the pharmaceutical formulation powder equivalent to 10 mg of Ertapenem.
-
Transfer the powder to a 10 mL volumetric flask and dissolve it in methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2] A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity Range | 1 - 5 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 20 µg/mL[2] |
| Limit of Quantification (LOQ) | 50 µg/mL[2] |
| Accuracy (% Recovery) | 99.97% to 103.7%[3] |
| Precision (% RSD) | < 2% |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on Ertapenem. The drug was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation.[1][5] The method was able to effectively separate the intact drug from its degradation products, demonstrating its specificity and stability-indicating capability.[3][5] Ertapenem has shown significant degradation under basic and oxidative conditions.[1]
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the HPLC quantification of Ertapenem.
Conclusion
The HPLC method described in this application note is a reliable and validated approach for the quantification of Ertapenem in pharmaceutical products. The detailed protocol and validation data provide a solid foundation for its implementation in a quality control laboratory. The stability-indicating nature of the method also makes it suitable for monitoring the stability of Ertapenem under various storage conditions.
References
Application Notes and Protocols for In Vitro Pharmacodynamic Modeling of Ertapenem
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro pharmacodynamic (PD) modeling of Ertapenem, a broad-spectrum carbapenem antibiotic. The information is intended to guide researchers in establishing robust in vitro systems to evaluate the efficacy of Ertapenem against various bacterial pathogens, understand its pharmacokinetic/pharmacodynamic (PK/PD) relationships, and predict its clinical effectiveness.
Application Notes
Ertapenem is a long-acting, parenteral carbapenem with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Like other beta-lactam antibiotics, Ertapenem exhibits time-dependent bactericidal activity, where the key pharmacodynamic parameter correlating with efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[3][4] In vitro pharmacodynamic models are crucial tools for determining the optimal dosing regimens and predicting the clinical success of Ertapenem.
Commonly employed in vitro models for evaluating Ertapenem's pharmacodynamics include:
-
Time-Kill Curve Analysis: This method assesses the rate and extent of bacterial killing by Ertapenem at various concentrations over time.[5] It provides valuable information on the concentration-dependent or time-dependent nature of its bactericidal activity.
-
Hollow-Fiber Infection Model (HFIM): The HFIM is a dynamic, two-compartment model that can simulate human pharmacokinetic profiles of Ertapenem, allowing for the examination of its effect on bacterial populations over extended periods.[6][7][8] This model is particularly useful for studying the emergence of resistance and for optimizing dosing strategies to suppress it.[7]
-
Post-Antibiotic Effect (PAE): The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.[9][10] For carbapenems like Ertapenem, understanding the PAE is important for designing intermittent dosing schedules.
Mechanism of Action and Resistance
Ertapenem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[11][12][13] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[11][12] This inhibition leads to a weakened cell wall and subsequent cell lysis.[11][12] In Escherichia coli, Ertapenem shows a strong affinity for PBPs 2 and 3.[1]
Bacterial resistance to Ertapenem can emerge through several mechanisms, including:[2][11]
-
Production of Carbapenemases: These are beta-lactamase enzymes that can hydrolyze and inactivate Ertapenem.[11]
-
Reduced Outer Membrane Permeability: Alterations in porin channels can limit the entry of Ertapenem into Gram-negative bacteria.[11]
-
Efflux Pumps: Bacteria may actively transport Ertapenem out of the cell.[11]
-
Alterations in PBPs: Mutations in the target PBPs can reduce their affinity for Ertapenem.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro pharmacodynamic studies of Ertapenem.
Table 1: Ertapenem Pharmacodynamic Parameters Against Streptococcus pneumoniae
| Bacterial Strain | Penicillin Susceptibility | Ertapenem MIC (mg/L) | %fT > MIC | Outcome at 48h | Reference |
| S. pneumoniae | Susceptible | ≤ 0.5 | ≥ 80% | Complete eradication, no regrowth | [14][15] |
| S. pneumoniae | Non-susceptible | ≤ 0.5 | ≥ 80% | Complete eradication, no regrowth | [14][15] |
| S. pneumoniae | Non-susceptible | ≥ 1 | ≤ 63% | Bactericidal at 12h with regrowth at 24h and 48h | [14][15] |
Table 2: Ertapenem Pharmacodynamic Parameters Against Escherichia coli
| Bacterial Strain | Resistance Profile | Ertapenem MIC (mg/L) | %fT > MIC | Outcome at 48h | Reference |
| ESBL-producing E. coli | - | ≤ 0.5 | ≥ 75.4% | Bactericidal activity | [16] |
| ESBL-producing E. coli | - | 1.0 | 61% | Bactericidal at 6h and 12h with some regrowth at 24h and 48h | [16] |
| ESBL-producing E. coli | - | 2-8 | 13-43% | Early bactericidal activity followed by regrowth | [16] |
| MDR ESBL (CTX-M-15)-producing E. coli | - | ≤ 0.25 | ≥ 98% | Bactericidal activity with some slow regrowth | [17][18] |
Experimental Protocols
Protocol 1: Time-Kill Curve Analysis of Ertapenem
This protocol outlines the methodology for performing a time-kill curve analysis to evaluate the bactericidal activity of Ertapenem.
1. Materials:
- Bacterial isolate of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ertapenem analytical powder
- Sterile saline (0.9% NaCl)
- Sterile test tubes or flasks
- Spectrophotometer
- Incubator shaker
- Spiral plater or manual plating supplies
- Agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)
- Vortex mixer
2. Methodology:
- Inoculum Preparation:
- From a fresh culture plate, select 3-5 colonies of the test organism and inoculate into CAMHB.
- Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.1-0.2).
- Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
- Ertapenem Preparation:
- Prepare a stock solution of Ertapenem in a suitable solvent (e.g., sterile water for injection) and sterilize by filtration.
- Prepare serial dilutions of Ertapenem in CAMHB to achieve final concentrations ranging from 0.25x to 64x the Minimum Inhibitory Concentration (MIC) of the test organism.
- Time-Kill Assay:
- Dispense the prepared bacterial inoculum into test tubes or flasks containing the different concentrations of Ertapenem.
- Include a growth control tube containing the bacterial inoculum without any antibiotic.
- Incubate all tubes at 35-37°C with constant agitation.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:
- Perform serial dilutions of the collected aliquots in sterile saline.
- Plate the dilutions onto appropriate agar plates.
- Incubate the plates at 35-37°C for 18-24 hours.
- Count the number of colonies (CFU/mL) on the plates.
- Data Analysis:
- Plot the log10 CFU/mL versus time for each Ertapenem concentration and the growth control.
- Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Protocol 2: Hollow-Fiber Infection Model (HFIM) for Ertapenem Pharmacodynamic Modeling
This protocol describes the setup and operation of a hollow-fiber infection model to simulate human pharmacokinetics of Ertapenem.
1. Materials:
- Hollow-fiber cartridge (e.g., polysulfone or cellulose acetate)[19]
- Peristaltic pump
- Central reservoir
- Silicone tubing
- Computer-controlled syringe pump
- Bacterial isolate of interest
- Appropriate growth medium (e.g., CAMHB)
- Ertapenem analytical powder
- Sterile saline
2. Methodology:
- System Assembly and Sterilization:
- Assemble the HFIM circuit, including the central reservoir, hollow-fiber cartridge, and tubing, in a sterile environment (e.g., a biosafety cabinet).
- Sterilize the entire system by autoclaving or with ethylene oxide.
- Inoculum Preparation and Inoculation:
- Prepare a logarithmic-phase bacterial culture as described in the time-kill curve protocol.
- Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension to achieve a starting density of approximately 1 x 10^6 CFU/mL.[14][17]
- Pharmacokinetic Simulation:
- Fill the central reservoir with fresh growth medium.
- Use a computer-controlled syringe pump to administer Ertapenem into the central reservoir to simulate the desired human pharmacokinetic profile (e.g., a 1g intravenous dose with a half-life of 4 hours).[14][17]
- Simultaneously, use another pump to infuse fresh medium into the central reservoir and a third pump to remove waste at the same rate to simulate drug clearance and maintain a constant volume.
- Sampling and Analysis:
- At specified time points over the duration of the experiment (e.g., 48 hours or longer), collect samples from both the central reservoir (for drug concentration analysis) and the extracapillary space (for viable bacterial counts).[14][17]
- Determine Ertapenem concentrations using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
- Determine viable bacterial counts as described in the time-kill curve protocol.
- Data Analysis:
- Plot the Ertapenem concentration-time profile and the bacterial density (log10 CFU/mL) versus time.
- Calculate the %fT > MIC from the pharmacokinetic data.
- Correlate the pharmacodynamic parameters with the observed bacterial killing and regrowth.
Protocol 3: Determination of Ertapenem's Post-Antibiotic Effect (PAE)
This protocol details the procedure for determining the post-antibiotic effect of Ertapenem.
1. Materials:
- Bacterial isolate of interest
- Growth medium (e.g., CAMHB)
- Ertapenem analytical powder
- Sterile centrifuge tubes
- Sterile saline
- Incubator shaker
- Spectrophotometer or viable counting supplies
2. Methodology:
- Exposure Phase:
- Prepare a logarithmic-phase bacterial culture with an approximate density of 1 x 10^7 CFU/mL.
- Expose the bacterial suspension to a specific concentration of Ertapenem (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C.
- Include a control tube with no antibiotic exposure.
- Antibiotic Removal:
- After the exposure period, rapidly remove the Ertapenem by either:
- Centrifugation: Pellet the bacteria by centrifugation, discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed, antibiotic-free medium. Repeat this washing step twice.
- Dilution: Perform a 1:1000 dilution of the culture into fresh, pre-warmed, antibiotic-free medium to reduce the Ertapenem concentration to sub-inhibitory levels.
- Recovery Phase:
- Incubate the washed or diluted cultures at 37°C with shaking.
- Monitor bacterial growth in both the Ertapenem-exposed and control cultures by measuring optical density or performing viable counts at regular intervals until the turbidity or CFU/mL in the control culture increases by 1-log10.
- PAE Calculation:
- The PAE is calculated using the formula: PAE = T - C
- Where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log10 above the count observed immediately after antibiotic removal.
- And C is the time required for the viable count of the untreated control culture to increase by 1-log10.
Visualizations
Caption: Ertapenem's mechanism of action involves inhibiting bacterial cell wall synthesis.
Caption: Key mechanisms of bacterial resistance to Ertapenem.
Caption: Experimental workflow for the Hollow-Fiber Infection Model (HFIM).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ertapenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Dosage Regimen Optimization of Ertapenem Against ESBL‐Producing Enterobacterales Infection in Critically Ill Patients Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. page-meeting.org [page-meeting.org]
- 6. Sterilizing Effect of Ertapenem-Clavulanate in a Hollow-Fiber Model of Tuberculosis and Implications on Clinical Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 9. journals.asm.org [journals.asm.org]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Ertapenem - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacodynamic activity of ertapenem versus penicillin-susceptible and penicillin-non-susceptible Streptococcus pneumoniae using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic activity of ertapenem versus genotypically characterized extended-spectrum β-lactamase (ESBL)-, KPC- or NDM-producing Escherichia coli with reduced susceptibility or resistance to ertapenem using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic activity of ertapenem versus multidrug-resistant genotypically characterized extended-spectrum beta-lactamase-producing Escherichia coli using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fibercellsystems.com [fibercellsystems.com]
Troubleshooting & Optimization
Ertapenem disodium solubility and stability issues in research solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of ertapenem disodium in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the reliable and effective use of ertapenem in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in water and 0.9% sodium chloride solution.[1] It is also soluble in DMSO.[2][3] For research purposes, sterile Water for Injection or 0.9% Sodium Chloride Injection are the most common and recommended solvents.[1][4][5] It is practically insoluble in ethanol and insoluble in isopropyl acetate and tetrahydrofuran.[1][6]
Q2: What is the maximum concentration to which I can dissolve this compound?
A2: For research applications, stock solutions are often prepared at concentrations up to 100 mg/mL in solvents like Water for Injection or 0.9% Sodium Chloride Injection.[4][7][8] Reconstitution of a 1 g vial with 10 mL of a suitable solvent yields a concentration of approximately 100 mg/mL.[4][8] Higher concentrations, such as 280 mg/mL, can be achieved for specific applications by reconstituting with a smaller volume of solvent, for example, 3.2 mL for a 1 g vial.[4]
Q3: Why does my ertapenem solution have a yellow tint? Is it still usable?
A3: Solutions of this compound can range from colorless to pale yellow.[9] This variation in color within this range does not typically affect the potency of the compound, and the solution is generally considered safe to use.[9] However, you should always visually inspect solutions for particulate matter before use.[9]
Q4: How should I store my ertapenem stock solutions and for how long are they stable?
A4: The stability of ertapenem solutions is highly dependent on concentration, temperature, and the solvent used. For maximum stability, it is recommended to store solutions under refrigeration (2-8°C or 5°C).[5][6] Solutions should not be frozen, as freezing can lead to variability in drug concentration upon thawing.[5][6][10][11]
-
At Room Temperature (23-25°C): Stability is significantly reduced. A 20 mg/mL solution in 0.9% Sodium Chloride is stable for about 6 hours.[4][5][6] Higher concentrations, like 100 mg/mL, degrade much faster, with some studies showing stability for as little as 30 minutes to an hour.[10][12]
-
Under Refrigeration (4-5°C): Stability is extended. A diluted solution (e.g., in 50 mL of 0.9% NaCl) can be stored for 24 hours and should be used within 4 hours after removal from the refrigerator.[5][6] A 100 mg/mL stock solution can retain over 90% of its initial concentration for about 48 hours at 4°C.[7]
Q5: What factors can cause my ertapenem solution to degrade?
A5: Ertapenem degradation is influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation.[7][12][13]
-
pH: Ertapenem is most stable in a narrow pH range of approximately 5.5 to 7.5.[13][14][15] Degradation is catalyzed by both acidic (below pH 5.0) and basic (above pH 7.5) conditions.[14][15]
-
Concentration: Higher concentrations of ertapenem tend to degrade more rapidly than lower concentrations.[10][11][12]
-
Solvent: Ertapenem is unstable in diluents containing dextrose (α-D-glucose).[5][8] It demonstrates the greatest stability in sodium chloride solutions.[10][11]
Q6: What is the primary degradation pathway for ertapenem?
A6: The primary degradation pathway for ertapenem, like other carbapenem antibiotics, involves the hydrolysis of the β-lactam ring.[6][14][16] This process results in a ring-opened derivative that is pharmacologically inactive.[6][16] This hydrolysis can be catalyzed by acidic or basic conditions.[13]
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble, up to 100 mg/mL | [2] |
| 0.9% Sodium Chloride | Soluble | [1][6] |
| DMSO | Soluble, up to 100 mg/mL | [2][3] |
| Ethanol | Practically Insoluble | [1][6] |
Table 2: Stability of this compound Solutions
| Concentration | Solvent | Storage Temperature | Stability (Time to retain >90% concentration) | Reference |
| 20 mg/mL | 0.9% NaCl | Room Temp (25°C) | ~6 hours | [5][6][12] |
| 100 mg/mL | 0.9% NaCl | Room Temp (23°C) | ~5.5 hours | [7] |
| 100 mg/mL | 0.9% NaCl | Refrigerated (4°C) | ~48 hours (2.35 days) | [7] |
| Diluted Solution | 0.9% NaCl | Refrigerated (5°C) | 24 hours (must be used within 4 hours after removal) | [5][6] |
Troubleshooting Guide
Problem: The this compound powder is not dissolving completely.
| Possible Cause | Recommended Action |
| Insufficient Solvent Volume | Ensure you are using the correct volume of solvent for the desired concentration. For a 1 g vial, 10 mL is typically used to achieve a 100 mg/mL solution.[4] |
| Inadequate Mixing | Shake the vial thoroughly after adding the solvent to ensure the powder is fully wetted and dissolved.[4][5] |
| Incorrect Solvent | Confirm you are using a recommended solvent such as Water for Injection or 0.9% Sodium Chloride.[5] Ertapenem has poor solubility in solvents like ethanol.[1][6] |
Problem: I see precipitation in my ertapenem solution after storage.
| Possible Cause | Recommended Action |
| Solution was Frozen | Solutions of ertapenem should not be frozen as this can cause the drug to precipitate upon thawing.[5][6][17] Discard the solution. |
| Extended Storage | The solution may have been stored beyond its stability period, leading to degradation and precipitation of byproducts. Prepare fresh solution. |
| Supersaturation | If a very high concentration was prepared, it might have been unstable. Consider preparing a more dilute solution. |
Problem: My experimental results are inconsistent.
| Possible Cause | Recommended Action |
| Solution Degradation | Prepare fresh ertapenem solutions for each experiment, especially if working at room temperature where stability is limited to a few hours.[12] |
| Incorrect pH of Medium | The pH of your experimental buffer or medium could be outside the optimal stability range for ertapenem (pH 5.5-7.5), causing rapid degradation.[14][15] Check and adjust the pH if necessary. |
| Interaction with Media Components | Avoid using diluents that contain dextrose, as they are known to be incompatible with ertapenem.[5][8] |
Experimental Protocols
Protocol: Preparation of a 100 mg/mL this compound Stock Solution
Materials:
-
1 g vial of this compound (lyophilized powder)
-
10 mL of sterile Water for Injection or 0.9% Sodium Chloride Injection
-
Sterile syringe and needle
-
Sterile, sealed storage vials (e.g., polypropylene)
Procedure:
-
Aseptically withdraw 10 mL of the chosen solvent (Water for Injection or 0.9% Sodium Chloride Injection) into a sterile syringe.[4]
-
Carefully inject the 10 mL of solvent into the 1 g vial of this compound powder.
-
Shake the vial vigorously until the powder is completely dissolved.[4][5] The resulting solution will have a concentration of approximately 100 mg/mL.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. A pale yellow color is acceptable.[9]
-
For immediate use, dilute this stock solution to the final desired concentration in your experimental system.
-
For short-term storage, aliquot the stock solution into sterile vials, seal them, and store them under refrigeration at 2-8°C for no more than 48 hours.[7]
Visual Guides
Caption: Troubleshooting workflow for ertapenem solubility issues.
Caption: Decision guide for preparing and storing ertapenem solutions.
Caption: Simplified diagram of the primary ertapenem degradation pathway.
References
- 1. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 2. selleckchem.com [selleckchem.com]
- 3. usbio.net [usbio.net]
- 4. DailyMed - ERTAPENEM injection [dailymed.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. emed.ie [emed.ie]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. drugs.com [drugs.com]
Ertapenem Susceptibility Testing: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Ertapenem susceptibility assays. Below are troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my Ertapenem disk diffusion and Minimum Inhibitory Concentration (MIC) results discordant?
Discrepancies between disk diffusion and MIC methods (broth microdilution, Etest) are a common issue. Several factors can contribute to this:
-
Methodological Sensitivity: Automated systems like VITEK2 may show lower agreement with reference methods like broth microdilution for Ertapenem compared to other carbapenems.[1] Etest results, however, tend to show better concordance with broth microdilution.[1]
-
Presence of Mixed Resistance Mechanisms: Isolates harboring both Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases along with porin loss can exhibit variable resistance levels that are detected differently by various methods.[2][3][4][5] Ertapenem is particularly sensitive to resistance mechanisms involving porin loss.[2][3]
-
Inoculum Effect: Some ESBL-producing isolates can show a significant increase in Ertapenem MIC at higher inoculum concentrations, which may not be as apparent in disk diffusion tests.[6]
-
Technical Variability: Minor variations in adherence to standardized protocols for either method can lead to differing results.
Q2: My quality control (QC) strain is consistently out of range for Ertapenem. What should I do?
Out-of-range QC results indicate a potential issue with the testing process that must be resolved before reporting any results. Follow a systematic approach to troubleshoot:
-
Review Basic Procedures:
-
Inoculum Preparation: Ensure the inoculum turbidity is standardized to a 0.5 McFarland standard. An inoculum that is too heavy will result in smaller zones of inhibition or higher MICs, while an inoculum that is too light will have the opposite effect.[7]
-
Media: Verify that the correct medium (e.g., Mueller-Hinton agar) was used and that its pH and cation concentration are within the recommended ranges.[8]
-
Incubation: Check that the incubator temperature and CO2 levels (if applicable) are correct and that plates were incubated for the specified duration (typically 16-20 hours).[9][10]
-
Disk/Reagent Storage: Confirm that Ertapenem disks and MIC panels have been stored according to the manufacturer's instructions and are not expired.
-
-
If Basic Checks Are Correct, Proceed to:
-
Repeat the Test: Repeat the QC test with a fresh subculture of the QC strain and new reagents (media, disks, panels).
-
Test a New QC Strain Vial: If the issue persists, use a new, unopened vial of the QC strain. The current vial may have lost viability or developed contaminants.
-
Review Levey-Jennings Charts: Analyze your QC data over time to identify trends or shifts, which could indicate a gradual decline in reagent quality or instrument calibration drift.[11]
-
Q3: We recently updated our interpretive criteria from an older CLSI version to the current one, and now we are seeing more Ertapenem resistance. Is this expected?
Yes, this is an expected outcome. The Clinical and Laboratory Standards Institute (CLSI) has revised the breakpoints for carbapenems over the years. The MIC breakpoint for Ertapenem susceptibility in Enterobacterales, for instance, was lowered significantly.[12][13] This means that isolates with MICs that were previously considered "susceptible" may now fall into the "intermediate" or "resistant" categories under the new guidelines. It is crucial to use the most current version of the CLSI M100 guidelines or EUCAST breakpoint tables to ensure accurate interpretation and reporting.[14][15][16]
Q4: Can the presence of ESBL or AmpC enzymes alone cause Ertapenem resistance?
While ESBL and AmpC β-lactamases can hydrolyze Ertapenem, high-level resistance in Enterobacterales often results from a combination of factors.[17] Typically, resistance is due to the production of an ESBL or derepressed AmpC enzyme coupled with reduced outer membrane permeability due to the loss or mutation of porin channels (like OmpK35 and OmpK36 in Klebsiella pneumoniae).[2][3][4][5][18] Ertapenem is more readily hydrolyzed by these enzymes when entry into the bacterial cell is limited by porin loss.
Data Presentation
Table 1: CLSI and EUCAST Breakpoints for Ertapenem against Enterobacterales
| Guideline | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI (M100) | ≤0.5 µg/mL | 1 µg/mL | ≥2 µg/mL |
| EUCAST | ≤0.5 µg/mL | >0.5 µg/mL | >0.5 µg/mL |
Note: EUCAST has redefined the "Intermediate" category as "Susceptible, Increased Exposure". For Ertapenem and Enterobacterales, there is no "I" category; isolates with MICs >0.5 µg/mL are considered Resistant.[19][20][21]
Table 2: Quality Control Ranges for E. coli ATCC® 25922™ with Ertapenem
| Method | Antimicrobial Agent | Acceptable QC Range |
| Disk Diffusion (10 µg disk) | Ertapenem | 24-30 mm |
| Broth Microdilution (MIC) | Ertapenem | 0.008-0.06 µg/mL |
Ranges are based on current CLSI M100 guidelines. Always refer to the latest version of the CLSI documents for the most up-to-date information.[14][15]
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Methodology:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22][23] Use a spectrophotometer or a turbidity meter for accuracy.
-
This standardized suspension must be used within 15 minutes of preparation.[23]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[22][24]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10][23] Finally, swab the rim of the agar.[10]
-
-
Application of Antimicrobial Disks:
-
Allow the plate surface to dry for 3-5 minutes but no more than 15 minutes.[23]
-
Aseptically dispense Ertapenem (10 µg) disks onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[10]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or caliper.
-
Compare the measured zone diameter to the established breakpoints from CLSI or EUCAST to determine if the isolate is susceptible, intermediate, or resistant.
-
Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a range of serial dilutions against a standardized bacterial inoculum in a liquid medium.
Methodology:
-
Preparation of Antimicrobial Dilutions:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard.
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[25]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.[9][26]
-
Compare the MIC value to the established breakpoints from CLSI or EUCAST to determine the susceptibility category.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. jmilabs.com [jmilabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. iacld.com [iacld.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. pid-el.com [pid-el.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 21. Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 23. asm.org [asm.org]
- 24. microbenotes.com [microbenotes.com]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ertapenem Stability in Aqueous Solutions for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Ertapenem in aqueous solutions for experimental applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of Ertapenem solutions.
Issue: Rapid Degradation of Ertapenem Solution at Room Temperature
Question: My Ertapenem solution is losing potency much faster than expected during my experiment at room temperature. How can I improve its stability?
Answer: The stability of Ertapenem in aqueous solutions is highly sensitive to temperature.[1][2][3] To minimize degradation, it is crucial to prepare fresh solutions immediately before use and maintain them at low temperatures whenever possible.
-
Immediate Use: Ideally, Ertapenem solutions should be used within a few hours of preparation when stored at room temperature (around 23-25°C).[1][2]
-
Refrigeration: If immediate use is not feasible, store the solution at 4°C (refrigerated).[1][2][3] This can extend the stability for up to 24-48 hours, depending on the concentration and diluent.[1][2]
-
Workflow Optimization: Plan your experiments to minimize the time the Ertapenem solution is kept at room temperature.
Issue: Choice of Solvent Affecting Ertapenem Stability
Question: I dissolved Ertapenem in a dextrose solution for my experiment, and it seems to be degrading quickly. What is the best solvent to use?
Answer: The choice of diluent significantly impacts Ertapenem's stability. Ertapenem is unstable in dextrose solutions.[3][4][5][6]
-
Recommended Diluents: For maximal stability, reconstitute and dilute Ertapenem in 0.9% sodium chloride (normal saline).[3][4][5][6] Ringer's solution is also a suitable alternative.[3][4]
-
Avoid: Do not use diluents containing dextrose or mannitol, as these can accelerate degradation.[3][4][5][6]
Issue: Ertapenem Solution Appears Discolored
Question: My freshly prepared Ertapenem solution has a yellowish tint. Is it still usable?
Answer: Solutions of Ertapenem can range in color from colorless to pale yellow.[7] This variation in color within this range does not necessarily indicate a loss of potency. However, you should always visually inspect the solution for particulate matter before use.[7] If the solution is cloudy, has significant particulate matter, or is a dark yellow, it should be discarded.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Ertapenem in aqueous solutions?
A1: The main factors affecting Ertapenem stability are:
-
Temperature: Higher temperatures accelerate degradation.[1][2][3] Stability is significantly greater at 4°C compared to 25°C.[3][6]
-
pH: Ertapenem is most stable in a pH range of approximately 5.0 to 7.5.[8] It is susceptible to both acid and base-catalyzed hydrolysis outside this range.[8][9]
-
Concentration: The degradation rate of Ertapenem is concentration-dependent, with higher concentrations generally degrading more rapidly.[1][2][5]
-
Diluent: As mentioned in the troubleshooting section, using appropriate diluents like 0.9% sodium chloride is crucial for stability.[3][4][5][6] Dextrose and mannitol solutions should be avoided.[3][4][5][6]
Q2: What is the main degradation pathway for Ertapenem in aqueous solutions?
A2: The primary degradation pathway for Ertapenem, like other carbapenems, is the hydrolysis of the β-lactam ring.[10][11][12] This process opens the four-membered ring structure, leading to a loss of antibacterial activity.[11][13] The major metabolite formed is a ring-opened derivative.[10][11]
Q3: Can I pre-make a large batch of Ertapenem solution and freeze it for later use?
A3: While freezing can be a storage option, it requires careful consideration. Studies have shown extreme variability in the stability of frozen Ertapenem solutions.[3][4][6] If you choose to freeze your solution, it is recommended to store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[14] One study found that after being frozen, ertapenem was stable for 3-5 hours after removal from the freezer.[15]
Q4: Are there any chemical stabilizers I can add to my Ertapenem solution for experimental purposes?
A4: For most in vitro experimental setups, the focus should be on controlling the conditions (temperature, pH, diluent) rather than adding external stabilizers, which could interfere with the experiment. Using a suitable buffer system to maintain the pH within the optimal range of 5.0-7.5 is the most common and recommended approach to enhance stability.[8] While a patent for a lyophilized formulation mentions hydroxypropyl β-cyclodextrin and citric acid as stabilizers, their effects in aqueous experimental solutions would need to be validated for your specific application.[16]
Q5: How can I accurately determine the concentration of active Ertapenem in my solution over time?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to quantify the concentration of active Ertapenem and monitor its degradation.[3][4][6][17] This method can separate the intact drug from its degradation products.[2][18]
Data Presentation
Table 1: Stability of Ertapenem in Different Intravenous Solutions
| Diluent | Concentration (mg/mL) | Storage Temperature (°C) | Stability (Time to 90% of initial concentration) |
| 0.9% Sodium Chloride | 10 | 25 | ~6 hours |
| 0.9% Sodium Chloride | 20 | 25 | <6 hours |
| 0.9% Sodium Chloride | 10 | 4 | >24 hours |
| 0.9% Sodium Chloride | 20 | 4 | ~24 hours |
| 5% Dextrose | 10 and 20 | 25 and 4 | Unstable |
| Ringer's Solution | 10 and 20 | 25 and 4 | Relatively Stable |
Data summarized from multiple sources, providing approximate stability times for comparison.[3][4][5][6]
Table 2: Effect of Temperature and Concentration on Ertapenem Degradation
| Concentration (mg/mL) | Temperature (°C) | Time to 90% of Initial Concentration (hours) |
| 25 | 20 | 14.45 |
| 100 | 20 | 7.94 |
| 100 | 40 | 0.92 |
This table illustrates the significant impact of both temperature and concentration on the degradation rate of Ertapenem.[1]
Experimental Protocols
Protocol 1: Preparation of Ertapenem Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mg/mL Ertapenem solution in 0.9% sodium chloride.
Materials:
-
Ertapenem sodium powder (lyophilized)
-
Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride for reconstitution
-
0.9% Sodium Chloride Injection for dilution
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Aseptically reconstitute a 1 g vial of Ertapenem with 10 mL of SWFI or 0.9% Sodium Chloride.[7][19]
-
Shake the vial well to ensure the powder is completely dissolved.[7][19] The resulting concentration will be approximately 100 mg/mL.
-
Immediately transfer the required volume of the reconstituted solution to a sterile container with 0.9% Sodium Chloride to achieve the desired final concentration (e.g., for a 10 mg/mL solution, add 1 mL of the 100 mg/mL solution to 9 mL of 0.9% Sodium Chloride).
-
Visually inspect the final solution for any particulate matter or discoloration.[7] The solution should be clear and range from colorless to pale yellow.[7]
-
Use the solution immediately. If storage is necessary, keep it at 4°C and use it within 24 hours.[19][20]
Protocol 2: Stability Testing of Ertapenem Solution using HPLC
This protocol provides a general workflow for assessing the stability of a prepared Ertapenem solution.
Materials:
-
Prepared Ertapenem solution
-
HPLC system with a UV detector
-
C18 column (e.g., LiChrospher RP-18, 5 µm, 250 mm x 4 mm)[9][21]
-
Mobile phase (e.g., methanol-phosphate buffer 25 mmol/L, pH 6.5 (15:85, v/v))[9][21]
-
Ertapenem reference standard
-
Incubator or water bath for controlled temperature studies
Procedure:
-
Prepare the Ertapenem solution according to Protocol 1 at the desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial concentration.
-
Store the remaining solution under the desired experimental conditions (e.g., at 25°C or 4°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 24 hours), withdraw aliquots of the solution.
-
Prepare the samples for HPLC analysis (dilution may be required).
-
Analyze the samples by HPLC to determine the concentration of Ertapenem remaining. A typical detection wavelength is 298 nm.[9][18][21]
-
Calculate the percentage of the initial Ertapenem concentration remaining at each time point.
-
The stability is often defined as the time at which the concentration drops to 90% of the initial concentration.[2][3]
Mandatory Visualizations
Caption: Primary degradation pathway of Ertapenem in aqueous solution.
Caption: Troubleshooting workflow for Ertapenem solution instability.
References
- 1. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. emed.ie [emed.ie]
- 8. researchgate.net [researchgate.net]
- 9. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN114224854A - Ertapenem for injection and preparation method thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 20. Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. researchgate.net [researchgate.net]
Ertapenem Dose Regimen Optimization for Varying BMI: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies on the dose regimen optimization of Ertapenem for individuals with varying Body Mass Index (BMI).
Frequently Asked Questions (FAQs)
Q1: How does obesity impact the pharmacokinetics (PK) of Ertapenem?
Obesity can significantly alter the pharmacokinetic properties of Ertapenem. Key changes include:
-
Increased Volume of Distribution (Vd): Several studies have shown that obese individuals have a larger volume of distribution for Ertapenem compared to normal-weight individuals.[1][2][3] This is attributed to the increased body mass and adipose tissue.
-
Altered Clearance (CL): The effect of obesity on Ertapenem clearance is less consistent. Some studies have reported a trend towards lower clearance when adjusted for body surface area in obese subjects, though this was not always statistically significant.[1] Other research suggests that both clearance and volume of distribution increase as BMI increases.[2]
-
Lower Drug Exposure: Consequently, the area under the concentration-time curve (AUC) for a standard 1-gram dose of Ertapenem has been observed to be significantly lower in obese and extremely obese individuals compared to their normal-weight counterparts.[1]
Q2: Is the standard 1-gram daily dose of Ertapenem sufficient for obese patients?
There is growing evidence to suggest that the standard 1-gram daily dose of Ertapenem may not be adequate for all obese patients, particularly for infections caused by pathogens with higher Minimum Inhibitory Concentrations (MICs).[1][4][5] Studies have shown that with a standard dose, the probability of achieving the desired pharmacodynamic (PD) target, such as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC), is lower in obese individuals.[1][6]
For example, one study found that for maximal bactericidal activity (%fT>MIC of 40%), no BMI group achieved the target with 90% probability for any tested MIC with the standard 1g dose.[1] This suggests a risk of suboptimal drug exposure, which could lead to clinical failure and the development of drug resistance.[1][7]
Q3: What are the alternative dosing strategies being investigated for Ertapenem in obese populations?
To address the pharmacokinetic changes in obesity, researchers are exploring several alternative dosing strategies:
-
Higher Doses: Increasing the daily dose of Ertapenem, for instance to 1.5 grams, has been suggested and in some cases, demonstrated to provide adequate drug exposure in extremely obese patients.[4][5][8][9]
-
More Frequent Dosing: Administering smaller doses more frequently, such as 500 mg every 12 hours, is another proposed strategy to optimize drug exposure.[10]
-
Continuous Infusion: A continuous infusion of 1 gram per day has also been suggested as a way to maintain stable drug concentrations above the MIC.[10]
-
Adjusted Dosing Weight: Some guidelines recommend calculating an adjusted body weight for dosing obese patients, for example, using the ideal body weight plus 40% of the excess weight.[11]
Q4: What is the role of Therapeutic Drug Monitoring (TDM) in optimizing Ertapenem dosing for obese patients?
Therapeutic Drug Monitoring (TDM) is increasingly being recognized as a valuable tool for individualizing Ertapenem therapy, especially in critically ill and morbidly obese patients.[4][5][8] TDM allows for the direct measurement of drug concentrations in a patient's plasma, ensuring that they are within the therapeutic range to be effective while minimizing the risk of toxicity. This is particularly important given the high inter-individual variability in pharmacokinetics observed in the obese population.
Troubleshooting Guides
This section addresses common issues that may be encountered during experimental studies on Ertapenem dosing in varying BMI populations.
| Problem | Potential Cause | Recommended Solution |
| High variability in pharmacokinetic data within the same BMI group. | Differences in body composition (e.g., lean body mass vs. adipose tissue), renal function, or underlying comorbidities can contribute to variability. | Stratify patient groups more narrowly based on factors like creatinine clearance and body composition. Increase the sample size to improve statistical power.[1] |
| Difficulty in achieving target %fT>MIC in the obese cohort with standard dosing. | As documented in multiple studies, the standard 1g dose may be insufficient due to altered PK in obese individuals.[1][6] | Consider implementing and comparing alternative dosing strategies in your study design, such as higher total daily doses or more frequent administration.[8][10][12] |
| Inconsistent measurement of unbound Ertapenem concentrations. | Ertapenem is highly protein-bound (>90%), and variations in plasma protein levels (e.g., hypoalbuminemia) can affect the free drug concentration.[4][12] | Measure and report serum albumin levels for all subjects. Utilize techniques like ultrafiltration to accurately separate and quantify the unbound drug fraction. |
| Poor correlation between plasma concentrations and clinical outcomes. | Plasma concentrations may not accurately reflect drug concentrations at the site of infection (e.g., tissue). | Consider using techniques like microdialysis to measure unbound Ertapenem concentrations in specific tissues, such as subcutaneous or peritoneal fluid, to better understand drug penetration.[10] |
Experimental Protocols
Key Experiment: Pharmacokinetic Analysis of Ertapenem in Different BMI Groups
-
Study Design: A prospective, open-label pharmacokinetic study is often employed.[10]
-
Subject Recruitment: Healthy volunteers or patients are recruited and stratified into different BMI groups (e.g., normal weight: BMI 18.5-24.9 kg/m ², Class I-II obesity: BMI 30-39.9 kg/m ², Class III obesity: BMI ≥40 kg/m ²).[1] Sample size calculations should be performed to ensure sufficient statistical power to detect significant differences in pharmacokinetic parameters.[1]
-
Drug Administration: A single 1-gram dose of Ertapenem is typically administered as an intravenous infusion over 30 minutes.[10]
-
Sample Collection: Blood samples are collected at predetermined time points over a 24-hour period (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).
-
Drug Concentration Measurement: Total and/or unbound Ertapenem concentrations in serum or plasma are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10]
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling is used to determine key parameters like AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).[2][10]
-
Pharmacodynamic Analysis: The probability of target attainment (PTA) for a specific %fT>MIC target (e.g., 40%) is often calculated using Monte Carlo simulations.[10]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ertapenem in Different BMI Groups (1-gram dose)
| Parameter | Normal Weight (BMI 18.5-24.9) | Class I-II Obese (BMI 30-39.9) | Class III Obese (BMI ≥40) | Reference |
| AUC₀-∞ (µg·h/mL) | 586 ± 50.4 | 513 ± 63.2 | 486 ± 64.9 | [1] |
| V₁ (L) | - | - | Increased by ~40% vs. Normal Weight | [1] |
| CL/BSA (mL/min/m²) | Decreasing trend with increasing BMI (not statistically significant) | Decreasing trend with increasing BMI (not statistically significant) | Decreasing trend with increasing BMI (not statistically significant) | [1] |
AUC₀-∞: Area under the concentration-time curve from time zero to infinity; V₁: Volume of the central compartment; CL/BSA: Clearance normalized for body surface area.
Table 2: Pharmacokinetic Parameters of Unbound Ertapenem in Morbidly Obese Patients
| Parameter | Value (Mean ± SD or Median [Range]) | Reference |
| Total Clearance (L/h) | 13.0 [11.6 to 19.2] | [10] |
| Volume of Distribution at Steady State (L) | 62.5 [58.5 to 85.5] | [10] |
| Terminal Half-life (h) | 3.95 ± 0.95 | [10] |
| Peak Concentration (mg/L) | 19.4 ± 4.38 | [10] |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Ertapenem in varying BMI groups.
Caption: Decision tree for Ertapenem dose adjustment based on BMI and renal function.
References
- 1. Comparative Pharmacokinetics and Pharmacodynamic Target Attainment of Ertapenem in Normal-Weight, Obese, and Extremely Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Analyses for Ertapenem in Subjects with a Wide Range of Body Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Dosing of Ertapenem in an Extreme Obesity: A Case Report of 250 kg Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. [PDF] Dosing of Ertapenem in an Extreme Obesity: A Case Report of 250 kg Patient | Semantic Scholar [semanticscholar.org]
- 9. droracle.ai [droracle.ai]
- 10. journals.asm.org [journals.asm.org]
- 11. droracle.ai [droracle.ai]
- 12. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Minimizing degradation of Ertapenem during experimental procedures
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of Ertapenem during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ertapenem degradation in solution?
A1: The primary cause of Ertapenem degradation in aqueous solutions is the hydrolysis of its β-lactam ring, a core structural component required for its antibacterial activity. This hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the solvent.[1][2]
Q2: How does temperature affect the stability of Ertapenem solutions?
A2: Ertapenem is highly sensitive to temperature. Its degradation rate increases significantly as the temperature rises. For optimal stability, reconstituted solutions should be stored under refrigeration (2-8°C or 5°C) and used promptly after being brought to room temperature.[3][4][5] Storing solutions at room temperature (23-25°C) for extended periods will lead to rapid degradation.[4][5] For instance, a 100 mg/mL solution of Ertapenem can lose more than 10% of its concentration in just over 5 hours at room temperature.[3]
Q3: What is the optimal pH range for Ertapenem stability?
A3: Ertapenem is most stable in a pH range of approximately 6.0 to 7.5. The degradation is catalyzed by both acidic and basic conditions.[1] It is crucial to control the pH of the solutions, especially when using buffers, as some buffer species can catalyze degradation.[1]
Q4: Can I freeze Ertapenem solutions for long-term storage?
A4: Freezing Ertapenem solutions is generally not recommended as it can lead to variability in drug concentration upon thawing.[3][6] If freezing is unavoidable, it should be done with caution, and the stability of the thawed solution should be verified.
Q5: How does the concentration of Ertapenem in a solution affect its stability?
A5: The degradation of Ertapenem is concentration-dependent.[3][4][7] Higher concentrations of Ertapenem tend to degrade more rapidly than lower concentrations.[3][4][7] This is an important consideration when preparing stock solutions.
Q6: Are there any common laboratory reagents or solvents that are incompatible with Ertapenem?
A6: Yes, Ertapenem is incompatible with dextrose-containing solutions, which can accelerate its degradation.[3][8] It is also incompatible with mannitol and certain other i.v. solutions.[2][6] For reconstitution and dilution, 0.9% Sodium Chloride Injection is the most commonly recommended diluent.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in my experiment. | Ertapenem has degraded due to improper storage or handling. | - Prepare fresh Ertapenem solutions for each experiment.- Ensure solutions are stored at the correct temperature (refrigerated) and used within the recommended time frame.- Verify the pH of your experimental media is within the optimal range for Ertapenem stability (pH 6.0-7.5). |
| Precipitate formation in my Ertapenem solution. | - The concentration of Ertapenem is too high for the solvent.- Incompatibility with the solvent or other components in the solution. | - Prepare a more dilute solution.- Use 0.9% Sodium Chloride Injection as the diluent.- Avoid mixing Ertapenem with incompatible substances like dextrose.[3][8] |
| Inconsistent results between experimental replicates. | - Variable degradation of Ertapenem across different samples.- Inconsistent preparation of Ertapenem solutions. | - Standardize your protocol for preparing and handling Ertapenem solutions.- Ensure all samples are treated identically in terms of storage time and temperature exposure.- Prepare a master mix of the Ertapenem solution to be added to all replicates simultaneously. |
| Discoloration of the Ertapenem solution (yellowing). | This can be an indication of degradation. | While slight color variations from colorless to pale yellow may not always affect potency, significant color change is a sign of degradation.[10] It is best to discard the solution and prepare a fresh batch. |
Data Presentation
Table 1: Stability of Reconstituted Ertapenem Solutions
| Concentration | Diluent | Storage Temperature | Stability (Time to 90% of initial concentration) |
| 100 mg/mL | 0.9% Sodium Chloride | 23°C (Room Temperature) | Approximately 5.5 hours[4] |
| 100 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | Approximately 48 hours[7] |
| 20 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temperature) | Up to 6 hours[4][9] |
| 20 mg/mL | 0.9% Sodium Chloride | 5°C (Refrigerated) | Up to 24 hours (must be used within 4 hours after removal from refrigeration)[5][9] |
| 10 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temperature) | Longer than 20 mg/mL solutions[3][6] |
| 10 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | Longer than 20 mg/mL solutions[3][6] |
Table 2: Factors Influencing Ertapenem Degradation
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures significantly increase the rate of degradation.[3][4] | Store solutions at 2-8°C and minimize time at room temperature. |
| pH | Degradation is accelerated in acidic (below pH 6) and basic (above pH 7.5) conditions.[1] | Maintain the pH of the solution between 6.0 and 7.5. |
| Solvent | Dextrose and mannitol solutions are incompatible and increase degradation.[3][6] | Use 0.9% Sodium Chloride Injection for reconstitution and dilution. |
| Concentration | Higher concentrations degrade more rapidly.[3][4] | Prepare the lowest effective concentration for your experiment. |
| Light | While less critical than temperature and pH, prolonged exposure to light should be avoided. | Store solutions in a manner that protects them from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Ertapenem Stock Solution
Materials:
-
Ertapenem powder (lyophilized)
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection
-
Sterile vials or polypropylene tubes
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Aseptically add 10 mL of 0.9% Sodium Chloride Injection to a vial containing 100 mg of Ertapenem powder.
-
Gently swirl and vortex the vial until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[10]
-
This results in a 10 mg/mL stock solution.
-
For immediate use, this stock solution can be further diluted to the desired working concentration using 0.9% Sodium Chloride Injection.
-
If not for immediate use, store the stock solution at 2-8°C for no longer than 24 hours.[5] Remember to use it within 4 hours after removing it from refrigeration.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Detecting Ertapenem and its Degradation Products
This protocol provides a general guideline. Specific parameters may need to be optimized based on the available equipment and the specific degradation products being analyzed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 6.5)
-
Ertapenem reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. A common ratio is 15:85 (v/v) acetonitrile:buffer.[1] Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of Ertapenem standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples containing Ertapenem to a suitable concentration with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 298 nm[1]
-
-
Analysis: Inject the standards and samples into the HPLC system. The retention time of the Ertapenem peak should be determined from the chromatograms of the standards. The appearance of additional peaks in the sample chromatograms, particularly those with earlier retention times, can indicate the presence of degradation products. The peak area of Ertapenem can be used to quantify its concentration and assess the extent of degradation.
Visualizations
Caption: Primary degradation pathway of Ertapenem.
Caption: Recommended workflow for handling Ertapenem.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. DailyMed - ERTAPENEM injection [dailymed.nlm.nih.gov]
- 10. emed.ie [emed.ie]
Validation & Comparative
A Comparative In Vitro Analysis of Ertapenem and Meropenem Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two prominent carbapenem antibiotics, Ertapenem and Meropenem. The information presented herein is supported by experimental data from various studies to assist researchers and clinicians in understanding the subtle yet significant differences in their antimicrobial profiles.
Mechanism of Action
Both Ertapenem and Meropenem are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] They achieve this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.[1] While both drugs share this general mechanism, differences in their affinity for specific PBPs in various bacteria can contribute to variations in their spectrum of activity. In Escherichia coli, for instance, Ertapenem has been shown to have the highest affinity for PBPs 2 and 3.[2]
In Vitro Activity Comparison
The in vitro potency of Ertapenem and Meropenem has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
Meropenem generally exhibits broader and more potent activity against a range of Gram-negative bacteria, particularly against non-fermenting species like Pseudomonas aeruginosa and Acinetobacter species, against which Ertapenem has limited or no activity.[1][3][4][5] Against Enterobacteriaceae, both agents are highly active, although Meropenem can be more potent against some species.[6]
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae (ESBL-negative) | Ertapenem | 0.006 | 0.25 |
| Meropenem | 0.032 | 0.125 | |
| Enterobacteriaceae (ESBL-positive) | Ertapenem | 0.38 | 0.5 |
| Meropenem | 0.064 | 0.125 | |
| Escherichia coli (ESBL-producing) | Ertapenem | 0.5 (median) | - |
| Meropenem | 0.125 (median) | - | |
| Klebsiella pneumoniae (ESBL-producing) | Ertapenem | 0.5 (median) | - |
| Meropenem | 0.125 (median) | - | |
| Pseudomonas aeruginosa | Ertapenem | >16 | >16 |
| Meropenem | 1 | 4 | |
| Acinetobacter baumannii | Ertapenem | 16 | 64 |
| Meropenem | 8 | 16 |
Note: Data compiled from multiple sources.[7][8][9][10] ESBL: Extended-Spectrum β-Lactamase.
Gram-Positive Bacteria
Both Ertapenem and Meropenem demonstrate good activity against many Gram-positive organisms, including streptococci and methicillin-susceptible staphylococci.[6][11]
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Ertapenem | 0.5 | 2 |
| Meropenem | 0.25 | 1 | |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Ertapenem | 0.12 | 0.12 |
| Meropenem | ≤0.06 | 0.12 |
Note: Data compiled from multiple sources.[11][12]
Anaerobic Bacteria
Ertapenem and Meropenem are both highly effective against a broad spectrum of anaerobic bacteria.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | Ertapenem | 1 | 4 |
| Meropenem | 0.25 | 1 | |
| Clostridium perfringens | Ertapenem | ≤0.06 | 0.06 |
| Meropenem | ≤0.06 | 0.125 |
Note: Data compiled from a review of recent studies.[11]
Experimental Protocols
The determination of in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of data across different laboratories. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[13]
Broth Microdilution Method
This method involves serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[14][15][16]
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[17] A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest antibiotic concentration that prevents the growth of the bacteria.[14][17]
Key Parameters for Susceptibility Testing:
-
Inoculum: A standardized bacterial suspension, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Medium: Mueller-Hinton broth or agar is commonly used for non-fastidious bacteria.[18]
-
Incubation: Plates are typically incubated at 35 ± 2°C for 16-20 hours in ambient air.[19]
-
Quality Control: Standardized strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.[20]
Conclusion
References
- 1. Meropenem vs Ertapenem | Power [withpower.com]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative pharmacodynamics of four different carbapenems in combination with polymyxin B against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro activity of ertapenem (MK-0826) against multi-drug resistant Streptococcus pneumoniae compared with 13 other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacld.com [iacld.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Agar dilution - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. MIC determination by broth microdilution. [bio-protocol.org]
- 20. In Vitro Comparison of Ertapenem, Meropenem, and Imipenem against Isolates of Rapidly Growing Mycobacteria and Nocardia by Use of Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
Ertapenem: A Comparative Guide to its Efficacy Against ESBL-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing bacteria present a significant challenge in clinical practice. These organisms exhibit resistance to many commonly used β-lactam antibiotics, necessitating the use of alternative agents. This guide provides a comprehensive comparison of Ertapenem's efficacy against ESBL-producing bacteria with other therapeutic options, supported by experimental data and detailed methodologies.
Executive Summary
Ertapenem, a Group 1 carbapenem, has demonstrated notable efficacy in treating infections caused by ESBL-producing Enterobacterales. Clinical data and in-vitro studies support its use as a viable therapeutic option, often comparable to broader-spectrum carbapenems like meropenem and imipenem for specific indications. Its narrower spectrum of activity, which spares Pseudomonas aeruginosa, is an attractive feature from an antimicrobial stewardship perspective. However, its role in treating critically ill patients and infections with high bacterial inocula requires careful consideration.
Comparative Clinical Efficacy
Carbapenems are widely regarded as the treatment of choice for serious infections caused by ESBL-producing organisms.[1] Ertapenem has been shown to be as effective as other carbapenems, such as imipenem, meropenem, and doripenem, for treating these infections.[2] In fact, a meta-analysis of six studies indicated that Ertapenem was associated with significantly lower 30-day mortality compared to other carbapenems (10.7% vs. 17.7%).[2] This analysis also found no significant differences in clinical cure or improvement rates and microbiological eradication rates between Ertapenem and other carbapenems.[2][3]
For bloodstream infections (BSIs) caused by ESBL-producing Enterobacteriaceae, outcomes for patients treated with Ertapenem were equivalent to those treated with Group 2 carbapenems (imipenem or meropenem), with mortality rates of 6% and 18%, respectively.[4] Another study on ESBL-producing E. coli and K. pneumoniae bacteremia found that the efficacy of Ertapenem may be comparable to other carbapenems.[5]
In the context of urinary tract infections (UTIs), Ertapenem is a preferred treatment option for pyelonephritis and complicated UTIs (cUTIs) caused by ESBL-producing Enterobacterales, especially when resistance or toxicities preclude the use of trimethoprim-sulfamethoxazole or fluoroquinolones.[6][7] Studies have shown high clinical and microbiological cure rates with Ertapenem for UTIs caused by ESBL-producing organisms.[8][9][10][11] A randomized trial comparing Ertapenem to piperacillin-tazobactam for ESBL-producing E. coli pyelonephritis or cUTI found similar high clinical success rates (97% for Ertapenem and 94% for piperacillin-tazobactam).[6]
However, for critically ill patients, particularly those with hypoalbuminemia, meropenem or imipenem-cilastatin are the preferred carbapenems.[6] An observational study found a higher risk of 30-day mortality for patients with hypoalbuminemia receiving Ertapenem compared to those receiving meropenem or imipenem-cilastatin.[6]
| Outcome Measure | Ertapenem | Other Carbapenems (Meropenem, Imipenem) | Piperacillin-Tazobactam | Ceftriaxone | Source |
| 30-Day Mortality (ESBL Infections) | 10.7% | 17.7% | Not directly compared in this study | Not applicable | [2][3] |
| Clinical Cure/Improvement (ESBL Infections) | No significant difference | No significant difference | Not applicable | Not applicable | [2][3] |
| Microbiological Eradication (ESBL Infections) | No significant difference | No significant difference | Not applicable | Not applicable | [2][3] |
| Mortality (ESBL Bloodstream Infections) | 6% | 18% | Not directly compared in this study | Not applicable | [4] |
| Clinical Success (ESBL Pyelonephritis/cUTI) | 97% | Not directly compared in this study | 94% | Not applicable | [6] |
| Favorable Microbiological Response (cUTI) | 87.9% | Not applicable | Not applicable | 88.7% | [12] |
| Favorable Microbiological Response (cUTI) | 91.8% | Not applicable | Not applicable | 93.0% | [13] |
In Vitro Susceptibility
In vitro studies have consistently demonstrated the potent activity of Ertapenem against ESBL-producing E. coli and K. pneumoniae. One study reported 100% susceptibility of 100 ESBL isolates to both Ertapenem and imipenem.[14][15] The mean Minimum Inhibitory Concentrations (MICs) for Ertapenem were 0.073 µg/mL for E. coli and 0.125 µg/mL for K. pneumoniae.[14] Another study found that meropenem displayed greater in vitro potency than ertapenem against 31 clinical ESBL E. coli and K. pneumoniae isolates.[16]
However, the emergence of resistance to Ertapenem is a concern. The combination of ESBL production and the loss of outer membrane porins (OmpF and OmpC) in E. coli can lead to reduced susceptibility to Ertapenem.[17] In vitro studies have shown that porin-deficient subpopulations can emerge during exposure to Ertapenem.[17] Furthermore, stable resistant mutants of ESBL-producing E. coli were more readily selected with Ertapenem compared to imipenem or meropenem.[18]
| Organism | Ertapenem MIC Range (µg/mL) | Meropenem MIC Range (µg/mL) | Imipenem MIC Range (µg/mL) | Source |
| ESBL-producing E. coli | 0.006 - 0.5 | Not Reported | ≤4 | [14][15] |
| ESBL-producing K. pneumoniae | 0.006 - 2 | Not Reported | ≤4 | [14][15] |
| ESBL-producing E. coli & K. pneumoniae | 0.012 - 128 | 0.03 - 32 | Not Reported | [16] |
Experimental Protocols
In Vitro Susceptibility Testing (Epsilometer Test - E-test)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Methodology:
-
Isolate Preparation: A pure culture of the ESBL-producing test organism is grown on an appropriate agar medium.
-
Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
E-test Strip Application: An E-test strip, which contains a predefined gradient of the antibiotic (Ertapenem), is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]
Murine Thigh Infection Model
This in vivo model is used to evaluate the pharmacodynamic profile of an antibiotic.
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[19]
-
Infection: A defined inoculum of the ESBL-producing test organism is injected into the thigh muscle of the neutropenic mice.[19]
-
Treatment: At a specified time post-infection, mice are treated with varying doses of Ertapenem administered subcutaneously or intravenously.[19]
-
Sample Collection and Analysis: At 24 hours post-treatment, the mice are euthanized, and their thighs are removed and homogenized. The number of viable bacteria (colony-forming units, CFU) in the thigh homogenates is determined by plating serial dilutions on appropriate agar.[19]
-
Pharmacodynamic Analysis: The efficacy of the antibiotic is correlated with a pharmacodynamic parameter, typically the percentage of the dosing interval that the free drug concentration remains above the MIC (%T>MIC).[19]
Mechanism of ESBL-Mediated Resistance and Carbapenem Action
ESBLs are enzymes that hydrolyze and inactivate many penicillins and cephalosporins. Carbapenems, including Ertapenem, are generally stable to hydrolysis by ESBLs.
Signaling Pathway Description:
-
Entry of β-lactams: β-lactam antibiotics, including cephalosporins and Ertapenem, enter the bacterial periplasmic space through outer membrane porins.
-
ESBL Action: In the periplasm, ESBL enzymes recognize and hydrolyze susceptible β-lactams (e.g., third-generation cephalosporins), rendering them inactive.
-
Carbapenem Stability: Carbapenems like Ertapenem are structurally different and are generally not hydrolyzed by ESBLs.
-
Target Inhibition: Ertapenem proceeds to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.
-
Bactericidal Effect: The inhibition of cell wall synthesis leads to cell lysis and bacterial death.
Conclusion
Ertapenem is a valuable therapeutic agent for the treatment of infections caused by ESBL-producing bacteria, particularly for UTIs and certain bloodstream infections. Its efficacy is often comparable to that of broader-spectrum carbapenems, and its narrower spectrum offers antimicrobial stewardship advantages. However, the potential for resistance development, especially in the context of porin loss, and its cautious use in critically ill patients underscore the importance of ongoing surveillance and appropriate clinical decision-making. Future research should continue to explore the optimal use of Ertapenem and other carbapenem-sparing regimens to preserve the efficacy of this important class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical efficacy of ertapenem vs. other carbapenems for the treatment of extended-spectrum-β-lactamase-producing Enterobacterales infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 7. Infectious Diseases Society of America 2022 Guidance on the Treatment of Extended-Spectrum β-lactamase Producing Enterobacterales (ESBL-E), Carbapenem-Resistant Enterobacterales (CRE), and Pseudomonas aeruginosa with Difficult-to-Treat Resistance (DTR-P. aeruginosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical outcomes with ertapenem as a first-line treatment option of infections caused by extended-spectrum β-lactamase producing gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Clinical Efficacy and Safety of Ertapenem for the Treatment of Complicated Urinary Tract Infections Caused by ESBL-Producing Bacteria in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Clinical Efficacy and Safety of Ertapenem for the Treatment of Complicated Urinary Tract Infections Caused by ESBL-Producing Bacteria in Children [openaccess.marmara.edu.tr]
- 12. Comparison of Ertapenem and Ceftriaxone Therapy for Acute Pyelonephritis and Other Complicated Urinary Tract Infections in Korean Adults: A Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jwatch.org [jwatch.org]
- 14. Ertapenem susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frequent emergence of porin-deficient subpopulations with reduced carbapenem susceptibility in ESBL-producing Escherichia coli during exposure to ertapenem in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [In vitro emergence of ertapenem resistance in Escherichia coli producing extended-spectrum β-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Ertapenem vs. Other Carbapenems for Enterobacterales Infections: A Comparative Guide
A detailed analysis of ertapenem in comparison to other carbapenems, including meropenem and imipenem, for the treatment of infections caused by Enterobacterales. This guide synthesizes clinical efficacy data, microbiological activity, and current treatment guidelines to inform researchers, scientists, and drug development professionals.
The rise of multidrug-resistant Enterobacterales, particularly those producing extended-spectrum β-lactamases (ESBLs), presents a significant challenge in clinical practice. Carbapenems have become the cornerstone of therapy for serious infections caused by these organisms. Within this class, ertapenem distinguishes itself with a narrower spectrum of activity and a convenient once-daily dosing regimen. This guide provides a comprehensive comparison of ertapenem with other carbapenems, focusing on their application in treating Enterobacterales infections.
Clinical Efficacy in ESBL-Producing Enterobacterales Infections
A systematic review and meta-analysis of six studies comparing ertapenem to other carbapenems (imipenem, meropenem, and doripenem) for ESBL-producing Enterobacterales infections revealed important clinical insights. While there were no significant differences in clinical cure or improvement rates and microbiological eradication rates, ertapenem was associated with a significantly lower 30-day mortality rate[1][2][3]. Furthermore, the ertapenem group experienced a notably shorter length of hospital stay[1][2][3].
However, for critically ill patients with ESBL-producing Enterobacterales bacteremia, a retrospective matched cohort study found no significant difference in a composite endpoint of clinical failure (30-day mortality, antibiotic escalation, and microbiological failure) between ertapenem and meropenem[4][5][6][7]. It is important to note that patients in the ertapenem group in this study required antibiotic escalation more frequently[4][5][6][7].
Table 1: Clinical Outcomes of Ertapenem vs. Other Carbapenems for ESBL-Producing Enterobacterales Infections (Meta-Analysis Data)
| Outcome | Ertapenem Group | Other Carbapenems Group | Risk Ratio (95% CI) |
| 30-Day Mortality | 10.7% (46/431) | 17.7% (104/586) | 0.61 (0.40-0.91)[1][2][3] |
| Clinical Cure or Improvement | - | - | 1.11 (0.97-1.25)[1][2][3] |
| Microbiological Eradication | - | - | 1.01 (0.97-1.06)[1][2][3] |
| Mean Difference in Hospital Stay | - | - | -6.02 days (-9.39 to -2.64)[1][2] |
Microbiological Activity: A Comparative Overview
Ertapenem generally exhibits potent in vitro activity against Enterobacterales, including ESBL-producing strains. However, its activity can be compromised by certain resistance mechanisms more readily than other carbapenems.
A study comparing the in vitro efficacy of ertapenem, imipenem, and meropenem against Enterobacteriaceae isolates demonstrated high overall susceptibility to all three agents. However, resistance to ertapenem was observed in individual strains of Enterobacter cloacae and Klebsiella pneumoniae, while only one Morganella morganii strain showed resistance to imipenem, and all isolates were susceptible to meropenem[8].
The primary mechanisms of carbapenem resistance in Enterobacterales are the production of carbapenemase enzymes and a combination of other β-lactamases (like ESBLs or AmpC) with porin mutations, which restrict antibiotic entry into the bacterial cell[9][10][11]. Ertapenem is particularly susceptible to the latter mechanism due to its molecular structure[9][12].
Table 2: Comparative In Vitro Activity (MIC50/MIC90 in μg/mL) Against Enterobacteriaceae
| Organism Group | Ertapenem | Imipenem | Meropenem |
| ESBL-Negative Enterobacteriaceae [8] | |||
| MIC50 | 0.006 | 0.19 | 0.032 |
| MIC90 | 0.25 | 0.5 | 0.125 |
| ESBL-Positive Enterobacteriaceae [8] | |||
| MIC50 | 0.38 | 0.25 | 0.064 |
| MIC90 | 0.5 | 0.25 | 0.125 |
| ESBL-Producing Klebsiella spp. [13][14] | |||
| MIC90 | 0.06 | 0.5 | Not Reported |
| AmpC-Derepressed Enterobacteriaceae [13][14] | 0.015 - 0.5 | 0.25 - 1 | Not Reported |
Experimental Protocols
The clinical data presented is primarily derived from systematic reviews, meta-analyses, and retrospective cohort studies.
Systematic Review and Meta-Analysis Methodology: A comprehensive search of databases such as PubMed, Web of Science, and the Cochrane Library is conducted to identify studies comparing the clinical efficacy of ertapenem with other carbapenems for the treatment of ESBL-producing Enterobacterales infections. Inclusion criteria typically involve studies with adult patients, confirmed ESBL-producing Enterobacterales infection, and reported clinical outcomes such as mortality, clinical cure, and microbiological eradication. Data from the selected studies are then pooled and analyzed using statistical methods to calculate risk ratios and mean differences.
Retrospective Matched Cohort Study Methodology: This study design involves identifying a cohort of patients who received ertapenem for ESBL-producing Enterobacterales bacteremia and a matching cohort who received another carbapenem (e.g., meropenem). Matching is typically based on factors such as age, sex, and severity of illness to minimize confounding variables. Patient data is retrospectively collected from medical records, and clinical outcomes are compared between the two groups.
Mechanisms of Action and Resistance
All carbapenems act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs)[6]. Their stability against hydrolysis by most β-lactamases, including ESBLs and AmpC enzymes, is a key feature of their broad-spectrum activity[6].
Resistance to carbapenems in Enterobacterales emerges through two primary mechanisms:
-
Carbapenemase Production: These enzymes, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, can hydrolyze all carbapenems, rendering them ineffective[11].
-
Porin Loss Combined with other β-Lactamases: Reduced expression of outer membrane porins, which act as channels for antibiotic entry, in combination with the production of ESBLs or AmpC β-lactamases, can lead to carbapenem resistance. Ertapenem is more significantly affected by this mechanism than other carbapenems[9][12].
Current Treatment Guidelines
The Infectious Diseases Society of America (IDSA) provides guidance on the use of carbapenems for ESBL-producing Enterobacterales infections[2].
-
For infections outside of the urinary tract , meropenem, imipenem-cilastatin, or ertapenem are the preferred agents[2].
-
For critically ill patients and/or those with hypoalbuminemia , meropenem or imipenem-cilastatin are the preferred carbapenems[2]. This is due to ertapenem's high protein binding, which can lead to lower free drug concentrations in patients with low albumin levels[2][15].
-
For complicated urinary tract infections (cUTIs) or pyelonephritis , carbapenems are considered preferred agents when resistance or toxicities preclude the use of first-line agents like trimethoprim-sulfamethoxazole or fluoroquinolones[2][12].
-
For uncomplicated cystitis , carbapenems are alternative agents and their use is discouraged if other effective options are available[2].
Conclusion
Ertapenem is a valuable carbapenem for the treatment of Enterobacterales infections, particularly those caused by ESBL-producing strains. Its once-daily dosing offers a significant advantage in both inpatient and outpatient settings. Clinical data suggests that for non-critically ill patients, ertapenem is as effective as other carbapenems and may be associated with improved mortality and shorter hospital stays. However, its narrower spectrum of activity and increased susceptibility to certain resistance mechanisms necessitate careful consideration of the causative pathogen and the patient's clinical status. For critically ill patients and in cases where resistance mechanisms involving porin loss are suspected, broader-spectrum carbapenems like meropenem and imipenem remain the agents of choice. Adherence to current treatment guidelines is crucial for optimizing patient outcomes and preserving the efficacy of this important class of antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. Clinical efficacy of ertapenem vs. other carbapenems for the treatment of extended-spectrum-β-lactamase-producing Enterobacterales infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ertapenem Versus Meropenem for the Treatment of Extended Spectrum Beta-Lactamase-Producing Enterobacterales Bacteremia in Critically Ill Patients [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Review of Carbapenem Resistance in Enterobacterales and Its Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mediamedic.co [mediamedic.co]
- 13. Activity of Ertapenem (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Meropenem - Wikipedia [en.wikipedia.org]
Validating the Clinical Relevance of In Vitro Ertapenem Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ertapenem's in vitro performance against other carbapenems and alternative antibiotics, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the clinical relevance of in vitro studies on ertapenem.
Executive Summary
Ertapenem, a Group 1 carbapenem, demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Its once-daily dosing regimen makes it a convenient option for various infections.[1] However, its activity is limited against nosocomial pathogens such as Pseudomonas aeruginosa and Acinetobacter species.[1][2] This guide delves into the comparative in vitro efficacy of ertapenem, its mechanisms of action and resistance, and synergistic potential, providing a comprehensive resource for laboratory and clinical research.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for ertapenem and comparator antibiotics against key bacterial groups. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of Ertapenem and Comparators against Enterobacteriaceae
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Enterobacteriaceae (ESBL-negative) | Ertapenem | 0.006 | 0.25 |
| Imipenem | 0.19 | 0.5 | |
| Meropenem | 0.032 | 0.125 | |
| Enterobacteriaceae (ESBL-positive) | Ertapenem | 0.38 | 0.5 |
| Imipenem | 0.25 | 0.25 | |
| Meropenem | 0.064 | 0.125 |
Data sourced from a study comparing the in vitro efficacy of ertapenem, imipenem, and meropenem against Enterobacteriaceae strains.[3]
Table 2: In Vitro Activity of Ertapenem and Comparators against Anaerobic Bacteria
| Organism Group | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Anaerobes (Overall) | Ertapenem | 0.25 | 2.0 |
| Imipenem | 0.125 | 1.0 | |
| Meropenem | 0.125 | 1.0 | |
| Piperacillin-Tazobactam | 2.0 | 32.0 | |
| Metronidazole | 0.5 | 1.0 |
Data from a study testing the antianaerobic activity of ertapenem against 431 anaerobic isolates.[4]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the antibiotic at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for aerobic bacteria.[5]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used.
b. Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Create serial two-fold dilutions of the antimicrobial agent directly in the plate. Start by adding 50 µL of the antibiotic stock solution to the first well of a row and mix. Transfer 50 µL from this well to the next, and repeat across the row to create a concentration gradient. Discard the final 50 µL from the last well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[7][8]
a. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of both antibiotics to be tested.
-
Growth Medium and Bacterial Inoculum: Prepared as described for the broth microdilution method.
-
96-Well Microtiter Plates.
b. Procedure:
-
Dispense 50 µL of broth into all wells of the microtiter plate.
-
Create serial dilutions of Antibiotic A along the x-axis of the plate and serial dilutions of Antibiotic B along the y-axis.
-
This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two antibiotics.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include rows and columns with each antibiotic alone to determine their individual MICs.
-
Incubate the plate under appropriate conditions.
-
After incubation, read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FIC Index: [8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Ertapenem.
Caption: Key resistance mechanisms to Ertapenem.
Caption: Workflow for MIC determination.
Discussion
Spectrum of Activity and Clinical Relevance
Ertapenem's in vitro spectrum of activity covers many common pathogens encountered in community-acquired infections, such as Enterobacteriaceae, Streptococcus pneumoniae, and various anaerobes.[1][2][9] This makes it a valuable agent for intra-abdominal infections, complicated skin and soft-tissue infections, and community-acquired pneumonia.[1] Its efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae is a significant advantage in an era of increasing resistance.[2][3] However, its limited activity against non-fermenting Gram-negative bacilli like P. aeruginosa and Acinetobacter spp. restricts its use in hospital-acquired infections where these pathogens are more prevalent.[1][2]
Mechanisms of Action and Resistance
Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking.[10][11]
Resistance to ertapenem in Gram-negative bacteria is primarily mediated by two main mechanisms that often occur in combination:
-
Production of β-lactamases: Enzymes such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can hydrolyze and inactivate ertapenem.[12]
-
Porin Loss: Alterations or loss of outer membrane porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can reduce the permeability of the bacterial outer membrane to ertapenem, preventing the drug from reaching its PBP targets.[12][13][14]
Synergistic Potential
In vitro studies have demonstrated the synergistic potential of ertapenem when combined with other antibiotics. A notable example is the combination of ertapenem and cefazolin, which has shown synergy against methicillin-susceptible Staphylococcus aureus (MSSA). This combination has been explored as a therapeutic option for persistent MSSA bacteremia.
Conclusion
In vitro studies are fundamental to understanding the potential clinical utility of an antibiotic. The data presented in this guide highlight ertapenem's robust in vitro activity against a wide range of clinically important pathogens, particularly ESBL-producing Enterobacteriaceae. The detailed experimental protocols provide a framework for reproducible in vitro testing. The visualizations of its mechanism of action and resistance pathways offer a clear understanding of its molecular interactions. For researchers and drug development professionals, this comparative guide serves as a valuable resource for designing further studies and validating the clinical relevance of in vitro findings for ertapenem and other novel antimicrobial agents.
References
- 1. Comparative in vitro activity of ertapenem against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolated in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of ertapenem and other carbapenems against extended-spectrum beta-lactamase producing Escherichia coli and Klebsiella pneumoniae clinical isolates in a tertiary care center in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. protocols.io [protocols.io]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ertapenem - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Role of β-Lactamases and Porins in Resistance to Ertapenem and Other β-Lactams in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-lactam resistance associated with β-lactamase production and porin alteration in clinical isolates of E. coli and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Ertapenem's efficacy compared to piperacillin-tazobactam in clinical trials
This guide provides a detailed comparison of the clinical efficacy of ertapenem and piperacillin-tazobactam, two broad-spectrum antibacterial agents, based on data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antimicrobial therapies.
Efficacy Data Summary
The following tables summarize the quantitative efficacy data from comparative clinical trials of ertapenem and piperacillin-tazobactam across various infectious disease indications.
Complicated Intra-Abdominal Infections (cIAI)
| Clinical Trial / Meta-analysis | Patient Population | Ertapenem Clinical Cure Rate | Piperacillin-Tazobactam Clinical Cure Rate | Key Findings |
| Solomkin et al. (Phase III)[1][2] | Modified Intent-to-Treat | 79.3% (245/311) | 76.2% (232/304) | Ertapenem was equivalent to piperacillin-tazobactam. |
| Solomkin et al. (Phase III)[2] | Microbiologically Evaluable | 86.7% (176/203) | 81.2% (157/193) | Ertapenem demonstrated consistently higher response rates in more difficult-to-treat infections.[1] |
| OASIS Study[3][4] | Clinically & Microbiologically Evaluable | 90% (107/119) | 94% (107/114) | Both drugs were found to be comparably safe and effective. |
| Meta-analysis (4 studies)[5] | Mild to Moderate cIAI | 89.6% (in one cited study) | 86.2% (in one cited study) | No significant difference in clinical effectiveness was observed between the two drugs.[5][6] |
Diabetic Foot Infections (DFI)
| Clinical Trial | Patient Population | Ertapenem Clinical Cure Rate | Piperacillin-Tazobactam Clinical Cure Rate | Key Findings |
| SIDESTEP Trial[7][8] | Evaluable Patients | 94% (212/226) | 92% (201/219) | Clinical and microbiological outcomes for ertapenem were equivalent to those for piperacillin-tazobactam.[7] |
| Phase 3 Trial (China)[9][10] | Clinically Evaluable | 93.6% (205/219) | 97.3% (218/224) | Ertapenem was non-inferior to piperacillin-tazobactam, but showed a lower clinical resolution rate in severe DFIs.[9][10] |
Complicated Urinary Tract Infections (cUTI)
| Clinical Trial | Patient Population | Ertapenem Outcome | Piperacillin-Tazobactam Outcome | Key Findings |
| Retrospective Study[11] | cUTIs caused by ESBL-producing organisms | Urine cultures negative for initial uropathogen after 48h | Urine cultures negative for initial uropathogen after 48h | Both antibiotics were effective, but a higher frequency of superinfection was noted in the ertapenem group.[11] |
| Randomized Controlled Trial[12] | Pyelonephritis or cUTIs with ESBL-producing E. coli | 97% clinical success | 94% clinical success | Suggests non-inferiority between the two treatments for these specific infections.[12] |
Experimental Protocols
Below are the methodologies for some of the key clinical trials cited in this guide.
Solomkin et al. - Complicated Intra-Abdominal Infections
-
Study Design: A prospective, randomized, double-blind, comparative Phase III trial.[2]
-
Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.[2][3] The most common diagnosis was perforated or abscessed appendicitis.[2]
-
Dosing Regimen:
-
Primary Efficacy Endpoint: The clinical response at the test-of-cure assessment, which occurred 2 weeks after the completion of therapy.[3] Cure was defined as the resolution of signs and symptoms of infection.
SIDESTEP Trial - Diabetic Foot Infections
-
Study Design: A randomized, double-blind, multicenter trial.[7]
-
Patient Population: Adults with diabetes and a moderate-to-severe foot infection requiring intravenous antibiotics.[7]
-
Dosing Regimen:
-
Primary Outcome: The proportion of patients with a favorable clinical response (cure or improvement) on the day that intravenous antibiotic therapy was discontinued.[7]
Visualizations
Experimental Workflow of a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing Ertapenem and Piperacillin-Tazobactam.
Mechanism of Action of Beta-Lactam Antibiotics
Caption: Simplified mechanism of action for beta-lactam antibiotics like Ertapenem and Piperacillin-Tazobactam.
References
- 1. Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ertapenem versus piperacillin/tazobactam in the treatment of complicated intraabdominal infections: results of a double-blind, randomized comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of ertapenem versus piperacillin-tazobactam for the treatment of intra-abdominal infections requiring surgical intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Effectiveness of Ertapenem Versus Piperacillin/Tazobactam in Patients With Mild to Moderate Intraabdominal Infections: A Systematic Review and Metaanalysis of Randomized Controlled Trials [ajcmi.umsha.ac.ir]
- 6. Clinical Effectiveness of Ertapenem Versus Piperacillin/Tazobactam in Patients With Mild to Moderate Intraabdominal Infections: A Systematic Review and Metaanalysis of Randomized Controlled Trials [ajcmi.umsha.ac.ir]
- 7. Ertapenem versus piperacillin/tazobactam for diabetic foot infections (SIDESTEP): prospective, randomised, controlled, double-blinded, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Ertapenem versus piperacillin/tazobactam for diabetic foot infections in China: a Phase 3, multicentre, randomized, double-blind, active-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Ertapenem's In Vitro Battle Against Mycobacterium tuberculosis: A Comparative Analysis with Other Carbapenems
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of ertapenem against Mycobacterium tuberculosis (M.tb), benchmarked against other carbapenems like meropenem, imipenem, and faropenem. The following analysis is supported by experimental data from various studies, detailing the methodologies employed to ascertain the minimum inhibitory concentrations (MICs) of these critical antibiotics.
The rising tide of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel therapeutic strategies. Carbapenems, a class of β-lactam antibiotics, have emerged as a promising option due to their unique mechanism of action against M.tb.[1] They function by inhibiting L,D-transpeptidases, enzymes crucial for the synthesis of the mycobacterial cell wall.[2] This guide focuses on the in vitro performance of ertapenem in comparison to its carbapenem counterparts.
Quantitative Data Summary
The in vitro efficacy of carbapenems against M. tuberculosis is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of the bacteria. The following table summarizes the MIC data for ertapenem and other carbapenems from multiple studies. It is important to note that direct comparison can be challenging due to variations in experimental methodologies, such as the testing method (e.g., broth microdilution vs. MGIT 960) and the specific M.tb strains used.
| Carbapenem | M.tb Strains | Testing Method | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Ertapenem | Clinical isolates & H37Rv | Broth Microdilution & MGIT | Resistant at highest concentrations tested | - | >16 (microdilution), >8 (MGIT) | [2] |
| Ertapenem + Clavulanate | Clinical isolates & H37Rv | Broth Microdilution & MGIT | Resistant at highest concentrations tested | - | >16 (microdilution), >8 (MGIT) | [2] |
| Meropenem | Drug-Susceptible (DS-TB) | Broth Microdilution | - | 8 | 16 | |
| Meropenem + Clavulanate | MDR-TB & XDR-TB | Broth Microdilution | 0.25 - 2 | - | - | |
| Imipenem | H37Rv, H37Ra, Erdman, clinical isolates | Various | 2 - 32 | - | - | [3] |
| Imipenem + Clavulanate | H37Rv, H37Ra, Erdman, clinical isolates | Various | 0.16 - 32 | - | - | [3] |
| Faropenem | Clinical isolates & H37Rv | Broth Microdilution & MGIT | - | 8 | >16 (microdilution), >8 (MGIT) | [2] |
| Faropenem + Clavulanate | Clinical isolates & H37Rv | Broth Microdilution & MGIT | - | 2 | >16 (microdilution), >8 (MGIT) | [2] |
| Tebipenem | Drug-Susceptible (DS-TB) | Broth Microdilution | - | 1 | 2 | |
| Tebipenem + Clavulanate | Drug-Susceptible (DS-TB) | Broth Microdilution | - | 0.25 | 0.5 |
Key Observations:
-
Ertapenem consistently demonstrates limited in vitro activity against M. tuberculosis, with many isolates showing resistance even at high concentrations.[2] The addition of clavulanate, a β-lactamase inhibitor, does not appear to significantly improve its efficacy.[2] One factor that may contribute to these findings is the reported instability of ertapenem during the long incubation periods required for M.tb culture, which could lead to falsely high MIC values.[4]
-
Meropenem , particularly in combination with clavulanate, shows promising activity with low MICs against both drug-susceptible and drug-resistant strains.
-
Imipenem exhibits a wide range of MICs, and its activity is enhanced by the addition of clavulanate.[3]
-
Faropenem and Tebipenem appear to be more potent than ertapenem in vitro, with tebipenem showing the lowest MIC values, especially when combined with clavulanate.
Experimental Protocols
The determination of in vitro activity of carbapenems against M. tuberculosis relies on standardized and meticulously executed experimental protocols. The two most common methods cited in the literature are Broth Microdilution and the BACTEC™ MGIT™ 960 System.
Broth Microdilution Method (EUCAST Reference Protocol)
This method is considered a reference standard for determining the MIC of antimicrobial agents against M. tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]
-
Drug Dilution: Serial twofold dilutions of the carbapenems (with and without a fixed concentration of clavulanate) are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C for 7 to 21 days.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
BACTEC™ MGIT™ 960 System
The Mycobacteria Growth Indicator Tube (MGIT) system is an automated method for rapid mycobacterial detection and drug susceptibility testing.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a positive MGIT tube or a solid culture.
-
Drug-containing and Control Tubes: The BACTEC MGIT 960 system utilizes tubes containing 7 mL of modified Middlebrook 7H9 broth. For susceptibility testing, a defined amount of the antibiotic is added to the tubes. A growth control tube without any drug is also inoculated.[6]
-
Inoculation and Incubation: Both the drug-containing and control tubes are inoculated with the mycobacterial suspension and entered into the MGIT 960 instrument. The instrument incubates the tubes at 37°C and monitors them for fluorescence.[6]
-
Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth in the control tube. If the growth in the drug-containing tube is significantly inhibited, the strain is reported as susceptible. The system provides a qualitative result (susceptible or resistant) rather than a quantitative MIC value.[6]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in determining the in vitro activity of carbapenems against M. tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ertapenem and Faropenem against Mycobacterium tuberculosis: in vitro testing and comparison by macro and microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. jwatch.org [jwatch.org]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. finddx.org [finddx.org]
Safety Operating Guide
Safeguarding Researchers: Comprehensive Personal Protective Equipment and Handling Guidelines for Ertapenem Disodium
Essential protocols for the safe handling, storage, and disposal of Ertapenem disodium are critical for protecting laboratory personnel from potential exposure and ensuring a secure research environment. This guide provides immediate, procedural, and step-by-step instructions to minimize risks associated with this potent pharmaceutical compound.
This compound, a carbapenem antibiotic, requires careful handling due to its potential to cause allergic reactions upon inhalation and skin contact.[1][2] Adherence to stringent safety protocols is paramount for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for personnel handling this compound.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Respiratory | NIOSH/MSHA approved respirator | Use in areas with inadequate ventilation or where dust is generated.[3] For uncontrolled releases or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[3] |
| Eyes & Face | Chemical safety goggles or eyeglasses with side shields | In case of splash hazards, a face shield should also be worn.[1] Eyewash stations should be readily accessible.[4] |
| Hands | Chemical-resistant gloves (Nitrile or natural rubber recommended) | Breakthrough time for specific gloves is not determined for Ertapenem; therefore, it is crucial to change gloves frequently.[1] Always consult the glove manufacturer's permeability data.[1] |
| Body | Protective laboratory coat, apron, or disposable garment | To prevent skin exposure.[1][4] |
Understanding Glove Permeation for Enhanced Safety
| Performance Level | Breakthrough Time |
| 6 | > 480 minutes |
| 5 | > 240 minutes |
| 4 | > 120 minutes |
| 3 | > 60 minutes |
| 2 | > 30 minutes |
| 1 | > 10 minutes |
| 0 | < 10 minutes |
This table provides a general guideline based on ASTM F739-96 standards for chemical permeation.[5] Users should always refer to the manufacturer's specific chemical resistance data.
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. wgcriticalcare.com [wgcriticalcare.com]
- 3. merck.com [merck.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. static.csbsju.edu [static.csbsju.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
